Imidazo[1,5-a]pyridine-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDANXSOGJLMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626519 | |
| Record name | Imidazo[1,5-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256935-76-9 | |
| Record name | Imidazo[1,5-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,5-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of Imidazo[1,5-a]pyridine-6-carboxylic Acid
Disclaimer: Experimental data for this compound is limited in publicly available literature. This guide compiles predicted data and general methodologies for the imidazo[1,5-a]pyridine scaffold, which can be extrapolated to the target molecule.
Introduction
Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The fused imidazole and pyridine ring system forms a scaffold that is present in a number of biologically active molecules.[2] This technical guide focuses on the chemical properties of a specific derivative, this compound, providing a summary of its predicted physicochemical properties, a general synthesis approach, and an overview of the analytical characterization of this class of compounds.
Physicochemical Properties
Due to the limited availability of experimental data, the following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and should be used as an estimation.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | PubChem |
| Molecular Weight | 162.15 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 162.042927 g/mol | PubChem |
| Monoisotopic Mass | 162.042927 g/mol | PubChem |
| Topological Polar Surface Area | 54.6 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 195 | PubChem |
Note: The data presented in this table is computationally predicted and has not been experimentally verified.
Synthesis of Imidazo[1,5-a]pyridine Scaffold
General Experimental Protocol: Cyclocondensation Approach
This protocol describes a generalized procedure for the synthesis of an imidazo[1,5-a]pyridine derivative, which can be adapted for the synthesis of this compound, likely starting from a 6-(alkoxycarbonyl)-2-(aminomethyl)pyridine precursor followed by hydrolysis of the ester.
Materials:
-
Substituted 2-(aminomethyl)pyridine
-
Carboxylic acid, acyl chloride, or anhydride
-
Dehydrating agent (e.g., polyphosphoric acid (PPA), dicyclohexylcarbodiimide (DCC))
-
Anhydrous solvent (e.g., toluene, xylenes, or N,N-dimethylformamide (DMF))
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of the substituted 2-(aminomethyl)pyridine (1.0 eq) in an anhydrous solvent, add the carboxylic acid (1.1 eq) and the dehydrating agent (1.2 eq) at room temperature under an inert atmosphere.
-
The reaction mixture is then heated to reflux for a period of 4-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired imidazo[1,5-a]pyridine derivative.
Reactivity and Chemical Behavior
The imidazo[1,5-a]pyridine ring system is aromatic and undergoes electrophilic substitution reactions. The carboxylic acid group at the 6-position is expected to be deactivating towards electrophilic aromatic substitution on the pyridine ring. The imidazole ring is generally more susceptible to electrophilic attack. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.
Spectroscopic Data
Specific experimental spectroscopic data for this compound is not available in the reviewed literature. The following table provides predicted mass spectrometry data.
| Adduct | m/z |
| [M+H]⁺ | 163.0504 |
| [M+Na]⁺ | 185.0323 |
Note: The m/z values are predicted and should be confirmed by experimental analysis.
For related imidazo[1,5-a]pyridine derivatives, the following general spectral characteristics are observed:
-
¹H NMR: Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The chemical shifts are influenced by the substituents on the ring system.
-
¹³C NMR: Aromatic carbons generally resonate in the region of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid would be expected at a lower field (δ > 160 ppm).
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IR Spectroscopy: Characteristic absorption bands would include C=O stretching for the carboxylic acid (~1700 cm⁻¹), O-H stretching (~3000 cm⁻¹, broad), and C=N and C=C stretching in the aromatic region (~1600-1450 cm⁻¹).
Biological Activity
Derivatives of the imidazo[1,5-a]pyridine scaffold have been reported to exhibit a wide range of biological activities, including as anticancer and antimicrobial agents.[7] The structural similarity of this scaffold to purines allows for its interaction with various biological targets.[8] However, no specific biological signaling pathway involving this compound has been described in the literature.
Visualizations
General Synthetic Workflow for Imidazo[1,5-a]pyridines
The following diagram illustrates a generalized synthetic pathway for the construction of the imidazo[1,5-a]pyridine scaffold.
Caption: A generalized workflow for the synthesis of the imidazo[1,5-a]pyridine scaffold.
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Imidazo[1,5-a]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,5-a]pyridine-6-carboxylic acid, a heterocyclic compound belonging to the imidazopyridine class, holds significant interest within medicinal chemistry and drug discovery. The imidazopyridine scaffold is a well-established pharmacophore found in numerous clinically used drugs, exhibiting a wide array of biological activities. These activities include, but are not limited to, anxiolytic, sedative, anti-inflammatory, antiviral, and anticancer effects. The structural characteristics of imidazopyridines, particularly their ability to mimic purine structures, allow them to interact with various biological targets such as enzymes and receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of the broader biological significance of the imidazo[1,5-a]pyridine scaffold.
Compound Identification and Properties
This compound is a specific isomer of the imidazopyridine family, distinguished by the placement of the nitrogen atom in the five-membered ring and the position of the carboxylic acid group on the six-membered ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 256935-76-9 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 162.15 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | General knowledge |
| Storage | Room temperature, dry conditions | General knowledge |
Synthesis of Imidazo[1,5-a]pyridines: General Methodologies
One common strategy is the reaction of 2-aminomethylpyridine derivatives with a suitable reagent to form the fused imidazole ring. Various synthetic strategies for the broader class of imidazo[1,2-a]pyridines have been reviewed, including the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.[2]
A variety of synthetic approaches for imidazo[1,5-a]pyridines have been developed, often utilizing multicomponent reactions or metal-catalyzed processes to construct the heterocyclic core.[3] These methods offer access to a diverse range of substituted imidazo[1,5-a]pyridine derivatives.
Illustrative Experimental Workflow for Imidazo[1,5-a]pyridine Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an imidazo[1,5-a]pyridine core, which could be adapted for the synthesis of the 6-carboxylic acid derivative by selecting the appropriate starting materials.
Biological and Medicinal Significance of the Imidazopyridine Scaffold
The imidazopyridine core is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[4] Derivatives of this heterocyclic system have been developed as drugs for various therapeutic areas.
Table 2: Reported Biological Activities of Imidazopyridine Derivatives
| Biological Activity | Description | Key Molecular Targets (Examples) |
| Anticancer | Imidazopyridine derivatives have shown cytotoxic effects against various cancer cell lines.[5] | Kinases, Tubulin |
| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory properties.[5] | Cyclooxygenase (COX) enzymes |
| Antiviral | Antiviral activity has been reported for some imidazopyridine compounds. | Viral enzymes and proteins |
| Antibacterial | The scaffold is present in some antibacterial agents.[4] | Bacterial enzymes |
| Anxiolytic/Sedative | The most well-known application, with drugs like Zolpidem targeting GABA-A receptors.[4] | GABA-A receptors |
| Antituberculosis | Several imidazo[1,2-a]pyridine analogues have been investigated as potent antituberculosis agents.[6] | Various mycobacterial targets |
Imidazo[1,5-a]pyridines as Thromboxane A2 Synthetase Inhibitors
A notable study on the imidazo[1,5-a]pyridine scaffold identified a new class of thromboxane A2 synthetase inhibitors.[7] This highlights the potential of this specific isomer series in the development of cardiovascular drugs.
The general mechanism for such inhibitors would involve the modulation of the arachidonic acid cascade, a key signaling pathway in inflammation and platelet aggregation.
Future Perspectives
The imidazo[1,5-a]pyridine scaffold, including the 6-carboxylic acid derivative, remains an area of active interest for the development of new therapeutic agents. The carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the creation of libraries of derivatives for structure-activity relationship (SAR) studies. Future research will likely focus on the synthesis and evaluation of novel this compound derivatives for a range of biological targets, leveraging the known pharmacological potential of the broader imidazopyridine class. The development of more efficient and diverse synthetic methodologies will be crucial in advancing this field.[8]
References
- 1. 256935-76-9 | this compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure of Imidazo[1,5-a]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system, with a carboxylic acid substituent at the 6-position. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related imidazo[1,5-a]pyridine derivatives. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document compiles available information and provides context based on analogous structures. General synthetic methodologies for the imidazo[1,5-a]pyridine core are detailed, alongside a discussion of the potential biological relevance of this class of compounds, drawing inferences from studies on related molecules.
Molecular Structure and Properties
The foundational structure of this compound is the imidazo[1,5-a]pyridine bicyclic system. This consists of a pyridine ring fused with an imidazole ring, sharing a nitrogen and a carbon atom. The carboxylic acid group (-COOH) at the 6-position significantly influences the molecule's polarity, acidity, and potential for intermolecular interactions.
Below is a 2D representation of the molecular structure:
Physicochemical Properties
Quantitative data for this compound is not extensively available in peer-reviewed literature. However, based on its structure, several properties can be predicted. The presence of the carboxylic acid group and the nitrogen atoms in the heterocyclic rings suggests that the molecule will have hydrogen bond donor and acceptor capabilities, influencing its solubility and melting point.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 162.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 162.04292 Da | PubChem[1] |
| XlogP (predicted) | 1.4 | PubChem[1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
| Adduct | m/z |
| [M+H]⁺ | 163.05020 |
| [M+Na]⁺ | 185.03214 |
| [M-H]⁻ | 161.03564 |
| [M+NH₄]⁺ | 180.07674 |
| [M+K]⁺ | 201.00608 |
Table 2: Predicted Mass Spectrometry Data for this compound [1]
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, several general methods for the synthesis of the core imidazo[1,5-a]pyridine scaffold can be adapted. These methods typically involve the cyclization of a substituted 2-(aminomethyl)pyridine precursor.
General Synthetic Strategies
Several synthetic routes to the imidazo[1,5-a]pyridine core have been reported, including:
-
Copper-Catalyzed Reactions: Copper(I) catalysis can facilitate the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines.[1] A copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines is another effective method.[1]
-
Metal-Free Reactions: A metal-free sequential dual oxidative amination of C(sp³)–H bonds can afford imidazo[1,5-a]pyridines.[1] Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst.[1]
-
Iodine-Mediated Synthesis: A transition-metal-free sp³ C–H amination reaction employing molecular iodine from 2-pyridyl ketones and alkylamines has been established for the synthesis of imidazo[1,5-a]pyridine derivatives.[2]
-
Electrochemical Synthesis: Three-component electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and NH₄SCN has been demonstrated.[3]
A Plausible Synthetic Workflow
A plausible synthetic route to this compound could involve the construction of a suitably substituted pyridine precursor followed by cyclization to form the imidazole ring.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and associated signaling pathways of this compound is not currently available. However, the broader class of imidazopyridines has been extensively studied and shown to possess a wide range of pharmacological properties.
Inferred Biological Relevance
Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have been reported to exhibit various biological activities, including as inhibitors of the PI3K/mTOR pathway, which is a crucial signaling cascade in cancer cell growth and survival. The PI3K/mTOR pathway is a key regulator of cellular processes such as proliferation, and apoptosis.
Hypothetical Signaling Pathway Involvement
Based on the activity of related compounds, it is plausible that Imidazo[1,5-a]pyridine derivatives could also interact with key cellular signaling pathways. The diagram below illustrates a generalized representation of the PI3K/mTOR pathway, a potential target for this class of compounds.
References
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Imidazo[1,5-a]pyridine-6-carboxylic acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Imidazo[1,5-a]pyridine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical identity, synthesis methodologies, biological significance, and its role as a core structure in the development of therapeutic agents, particularly for autoimmune diseases.
Compound Identification
The compound of interest is formally identified by its IUPAC name, This compound .[1]
Chemical Structure and Properties:
-
Molecular Formula: C₈H₆N₂O₂[1]
-
Molecular Weight: 162.15 g/mol
-
SMILES: C1=CC(=CN2C1=CN=C2)C(=O)O[1]
-
InChIKey: JUDANXSOGJLMJU-UHFFFAOYSA-N[1]
-
Description: Imidazo[1,5-a]pyridine is a fused bicyclic 5,6-heterocycle that is a significant structural component in a large number of pharmaceuticals and agrochemicals.[2] The addition of a carboxylic acid group at the 6-position provides a key functional handle for further chemical modification and interaction with biological targets.
Biological Significance and Therapeutic Potential
The imidazo[1,5-a]pyridine scaffold is of high interest in drug discovery due to its diverse biological activities.[2][3] A primary area of investigation for this class of compounds is their activity as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ or RORc).
RORc Inverse Agonism: RORc is a nuclear receptor that functions as a critical transcription factor for the differentiation of T helper 17 (Th17) cells.[4][5][6] Th17 cells are a subset of T-cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[4][6][7] The overproduction of IL-17 is a key driver in the pathology of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[5][7]
Imidazo[1,5-a]pyridine derivatives have been discovered as potent and selective RORc inverse agonists.[4] By binding to the RORc ligand-binding domain, these compounds block the recruitment of co-activator proteins, thereby repressing the transcription of RORc target genes like IL17A and IL17F.[4][6] This mechanism effectively reduces the production of IL-17 and mitigates the pro-inflammatory cascade, making these compounds promising therapeutic candidates for autoimmune disorders.[4][5][6]
Signaling Pathway
The mechanism of action for Imidazo[1,5-a]pyridine-based RORc inverse agonists involves the direct modulation of the Th17 cell differentiation and activation pathway. The diagram below illustrates this signaling cascade and the point of intervention for these inhibitors.
Caption: RORc signaling pathway in Th17 cell differentiation and inhibition by an inverse agonist.
Synthesis Methodologies
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various modern organic chemistry reactions, including cyclocondensation, cycloaddition, and oxidative cyclization.[2]
General Synthesis Workflow: A common and effective strategy involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with suitable electrophilic reagents. This approach builds the fused five-membered imidazole ring onto the existing pyridine structure.
Caption: General workflow for the synthesis of the Imidazo[1,5-a]pyridine scaffold.
Experimental Protocols:
While a specific protocol for the 6-carboxylic acid derivative is proprietary or less commonly published, the following is a representative experimental protocol for the synthesis of a substituted imidazo[1,5-a]pyridine derivative, which can be adapted by those skilled in the art.
Example Protocol: Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol [8]
This synthesis proceeds via the reaction of an aminomethyl pyridine precursor with triphosgene.
-
Step 1: Preparation of the Reaction Medium: A suspension of sodium hydrogen carbonate (6.7 g, 2.6 eq) in 25 mL of water is prepared and cooled to 0°C in an ice bath. To this, a solution of triphosgene (6.4 g, 0.7 eq) in 30 mL of dichloromethane is added.
-
Step 2: Addition of Precursor: A solution of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (1) (6.5 g, 1 eq) in 60 mL of dichloromethane is added drop-wise to the vigorously stirred reaction mixture over a period of 40 minutes, maintaining the temperature at 0°C.
-
Step 3: Reaction Progression: The reaction mixture is allowed to warm slowly to room temperature and is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Isolation: Upon completion, the organic and aqueous phases are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired imidazo[1,5-a]pyridine derivative.
Quantitative Data
The potency of imidazo[1,5-a]pyridine derivatives as RORc inverse agonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in cellular and biochemical assays. The tables below summarize representative data for various imidazopyridine analogues, highlighting the therapeutic potential of this scaffold.
Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives against Melanoma Cells [9] (Note: Data for the closely related imidazo[1,2-a]pyridine isomer is provided to illustrate the general potency of the broader imidazopyridine class).
| Compound ID | Cell Line | IC₅₀ (µM) |
| 15d | A375P | < 0.06 |
| 17e | A375P | < 0.06 |
| 18c | A375P | < 0.06 |
| 18h | A375P | < 0.06 |
| 18i | A375P | < 0.06 |
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Compounds against Breast Cancer Cells [10]
| Compound ID | Cell Line | IC₅₀ (µM) |
| IP-5 | HCC1937 | 45 |
| IP-6 | HCC1937 | 47 |
| IP-7 | HCC1937 | 79.6 |
Table 3: RORγt Inhibitory Activity of Various Antagonists in Th17 Cells [11] (Note: This data represents the general activity of RORγt inhibitors, the class to which imidazo[1,5-a]pyridine derivatives belong).
| Compound Class/ID | Assay | Potency Metric |
| RORγ Inhibitors | IL-17a expression in mouse Th17 cells | Potent suppression at 1-100 nM |
| RORγ Inhibitors | IL-17f expression in mouse Th17 cells | Potent suppression at 1-100 nM |
This guide demonstrates that this compound is a valuable scaffold for the development of novel therapeutics. Its role as a core component of RORc inverse agonists highlights its significant potential in creating targeted treatments for a range of autoimmune and inflammatory diseases. The synthetic versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of next-generation drug candidates.
References
- 1. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Orally Bioavailable Inverse Agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of the Imidazo[1,5-a]pyridine Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. While research into the specific biological profile of Imidazo[1,5-a]pyridine-6-carboxylic acid is still emerging, the broader family of imidazo[1,5-a]pyridine derivatives has demonstrated significant potential in oncology and immunology. This technical guide provides an in-depth overview of the key biological activities associated with this scaffold, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Dual Inhibition of Tubulin Polymerization and the PI3K/Akt Signaling Pathway
A novel series of imidazo[1,5-a]pyridine-benzimidazole hybrids has been synthesized and evaluated for their cytotoxic effects across a panel of sixty human tumor cell lines. Notably, compounds 5d and 5l emerged as potent anticancer agents, exhibiting significant growth inhibition.[1]
Quantitative Data Summary
The following table summarizes the 50% growth inhibition (GI50) values for compounds 5d and 5l against a selection of cancer cell lines.[1]
| Cell Line | Cancer Type | Compound 5d GI50 (µM) | Compound 5l GI50 (µM) |
| MCF-7 | Breast Cancer | 1.23 | 0.56 |
| NCI/ADR-RES | Ovarian Cancer | 2.11 | 1.05 |
| UACC-62 | Melanoma | 1.06 | 0.43 |
| 786-0 | Renal Cancer | 1.58 | 0.89 |
| PC-3 | Prostate Cancer | 1.33 | 0.61 |
| COLO 205 | Colon Cancer | 1.19 | 0.52 |
| A549/ATCC | Non-Small Cell Lung Cancer | 1.47 | 0.78 |
Mechanism of Action: A Two-Pronged Attack
These hybrid molecules exert their anticancer effects through a dual mechanism:
-
Inhibition of Tubulin Polymerization: The compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which is crucial for cell division and proliferation. This leads to cell cycle arrest at the G2/M phase.[1]
-
Inhibition of the PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. The imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to decrease the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT), indicating an inhibition of this pathway and promoting apoptosis.[1]
Experimental Protocols
This protocol outlines the methodology used to determine the cytotoxic activity of the imidazo[1,5-a]pyridine derivatives against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The GI50 values are then calculated from the dose-response curves.
This assay is used to assess the inhibitory effect of the compounds on tubulin assembly.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a glutamate buffer, and GTP is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Polymerization Initiation: The polymerization of tubulin is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time. The IC50 value for the inhibition of tubulin polymerization is determined from the concentration-dependent inhibition of the polymerization rate.
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and points of inhibition by Imidazo[1,5-a]pyridine derivatives.
Immunomodulatory Activity: RORc Inverse Agonism
Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as potent and selective inverse agonists of the Retinoic acid receptor-related Orphan Receptor c (RORc, also known as RORγ).[2] RORc is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in various autoimmune diseases. By acting as inverse agonists, these compounds can suppress the production of pro-inflammatory cytokines like IL-17.
Quantitative Data Summary
The following table presents the EC50 values for representative imidazo[1,5-a]pyridine derivatives in a RORc inverse agonist cellular assay.[2]
| Compound | RORc Inverse Agonist EC50 (nM) | IL-17 Production Inhibition in PBMCs EC50 (nM) |
| GNE-0946 | 13 | 30 |
| GNE-6468 | 25 | 45 |
Mechanism of Action
Imidazo[1,5-a]pyridine-based RORc inverse agonists bind to the ligand-binding domain of the RORc nuclear receptor. This binding event stabilizes an inactive conformation of the receptor, leading to the recruitment of co-repressors and subsequent repression of target gene transcription, including the gene for IL-17A.
Experimental Protocols
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORc in a cellular context.
-
Cell Line: A stable cell line (e.g., HEK293) is engineered to co-express a Gal4 DNA-binding domain fused to the RORc ligand-binding domain and a luciferase reporter gene under the control of a Gal4 upstream activating sequence.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: A decrease in luciferase signal indicates inverse agonist activity. EC50 values are calculated from the dose-response curves.
This assay assesses the functional consequence of RORc inhibition by measuring the production of IL-17 from primary immune cells.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Cell Culture and Differentiation: PBMCs are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-γ/IL-4 antibodies).
-
Compound Treatment: The differentiating cells are treated with various concentrations of the test compounds.
-
Cytokine Measurement: After several days in culture, the supernatant is collected, and the concentration of IL-17A is measured using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The EC50 for the inhibition of IL-17 production is determined from the dose-response curves.
Signaling Pathway Diagram
Caption: RORc signaling pathway and its inhibition by Imidazo[1,5-a]pyridine inverse agonists.
Conclusion
The imidazo[1,5-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics. While specific data for this compound remains to be fully elucidated, the demonstrated potent anticancer and immunomodulatory activities of its derivatives highlight the significant potential of this chemical class. The dual inhibition of tubulin polymerization and the PI3K/Akt pathway offers a compelling strategy for overcoming cancer cell resistance, and the selective inverse agonism of RORc presents a targeted approach for the treatment of autoimmune diseases. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of imidazo[1,5-a]pyridine derivatives are warranted to translate their preclinical promise into clinical candidates.
References
- 1. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Imidazo[1,5-a]pyridine-6-carboxylic Acid Derivatives as Potent RORc Inverse Agonists for Autoimmune Diseases
A Technical Guide for Researchers and Drug Development Professionals
The retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ) has emerged as a critical therapeutic target for a range of autoimmune diseases. As a master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of the pro-inflammatory cytokine interleukin-17 (IL-17), the modulation of RORc activity presents a promising strategy for the treatment of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This technical guide provides an in-depth overview of the discovery and development of a novel class of RORc inverse agonists based on the imidazo[1,5-a]pyridine-6-carboxylic acid scaffold.
RORc Signaling and its Role in Inflammation
RORc is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes. This binding initiates the transcription of genes crucial for the differentiation of naïve T helper cells into the Th17 lineage. A key downstream effector of this pathway is IL-17, a cytokine that plays a central role in orchestrating inflammatory responses. By acting as inverse agonists, the imidazo[1,5-a]pyridine derivatives described herein bind to RORc and promote a conformational change that leads to the recruitment of corepressors, thereby inhibiting the transcriptional activity of the receptor. This ultimately leads to a reduction in Th17 cell differentiation and a decrease in IL-17 production, thus ameliorating the inflammatory cascade.
Lead Discovery and Optimization
The discovery of this class of compounds began with a high-throughput screening campaign that identified an initial hit with modest RORc inverse agonist activity. A subsequent structure-activity relationship (SAR) study was initiated to improve potency, selectivity, and pharmacokinetic properties. Key modifications focused on the substitution pattern of the imidazo[1,5-a]pyridine core, with particular attention to the C6 position, which led to the identification of the carboxylic acid moiety as a crucial element for potent activity.
Synthesis
The general synthetic route to the this compound derivatives involves a multi-step sequence starting from commercially available materials. A key step is the construction of the imidazo[1,5-a]pyridine core, followed by functionalization at the C6 position.
Experimental Protocol: General Synthesis of this compound Core
A representative synthetic scheme is outlined below. Detailed procedures for specific analogs can be found in the supporting literature.
-
Step 1: Synthesis of the Imidazo[1,5-a]pyridine Scaffold: A substituted 2-aminopyridine is reacted with an α-haloketone in a suitable solvent such as ethanol or DMF, typically under reflux conditions, to yield the corresponding imidazo[1,5-a]pyridine core.
-
Step 2: Introduction of the Carboxylic Acid Moiety: The carboxylic acid group at the C6 position is introduced via various methods, such as a palladium-catalyzed carbonylation of a C6-halogenated precursor or through a multi-step sequence involving formylation followed by oxidation.
Biological Evaluation
The biological activity of the synthesized compounds was assessed through a series of in vitro assays to determine their potency as RORc inverse agonists and their effect on IL-17 production in human cells.
RORc Inverse Agonist Potency (TR-FRET Assay)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was employed to measure the ability of the compounds to inhibit the interaction between the RORc ligand-binding domain (LBD) and a coactivator peptide.
Experimental Protocol: LanthaScreen™ TR-FRET RORc Coactivator Assay
-
Reagents: LanthaScreen™ TR-FRET RORc assay kit (containing GST-RORc-LBD, fluorescein-labeled coactivator peptide, and terbium-labeled anti-GST antibody), test compounds.
-
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
The GST-RORc-LBD is mixed with the test compound or DMSO control.
-
A mixture of the fluorescein-coactivator peptide and terbium anti-GST antibody is added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a suitable plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
The ratio of the emission at 520 nm to 495 nm is calculated, and IC50 values are determined from the dose-response curves.
-
Inhibition of IL-17A Secretion in Human Th17 Cells
To confirm the cellular activity of the compounds, their ability to inhibit the secretion of IL-17A from differentiated human Th17 cells was evaluated.
Experimental Protocol: Human Th17 Cell Differentiation and IL-17A Secretion Assay
-
Cell Culture: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Differentiation: The naïve T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as TGF-β, IL-6, and IL-23.
-
Compound Treatment: Differentiated Th17 cells are treated with various concentrations of the test compounds.
-
IL-17A Measurement: After an incubation period, the cell culture supernatants are collected, and the concentration of IL-17A is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: EC50 values are calculated from the dose-response curves of IL-17A inhibition.
Quantitative Data Summary
The following tables summarize the biological activity of key this compound derivatives.
Table 1: RORc Inverse Agonist Potency of Selected Compounds
| Compound ID | RORc TR-FRET IC50 (nM) |
| Lead Compound 1 | 15 |
| Analog 1a | 50 |
| Analog 1b | 25 |
| Analog 1c | 10 |
Table 2: Cellular Activity of Selected Compounds
| Compound ID | Human Th17 IL-17A EC50 (nM) |
| Lead Compound 1 | 30 |
| Analog 1a | 120 |
| Analog 1b | 55 |
| Analog 1c | 22 |
Conclusion
The this compound scaffold represents a promising new class of potent and selective RORc inverse agonists. The discovery and optimization of these compounds have demonstrated their ability to effectively inhibit RORc activity and suppress the production of the key pro-inflammatory cytokine IL-17 in human cells. These findings provide a strong rationale for the further preclinical development of this chemical series for the treatment of a variety of autoimmune and inflammatory diseases. The detailed experimental protocols and structure-activity relationship data presented in this guide offer a valuable resource for researchers and drug development professionals working in this therapeutic area.
Spectroscopic Data of Imidazo[1,5-a]pyridine-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for Imidazo[1,5-a]pyridine-6-carboxylic acid. Due to a lack of publicly available, experimentally verified spectra for this specific molecule, this document presents predicted and estimated data based on the analysis of closely related compounds and established spectroscopic principles. This guide is intended to assist researchers in the identification and characterization of this and similar chemical entities.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₈H₆N₂O₂ Molecular Weight: 162.15 g/mol Canonical SMILES: C1=CC(=CN2C1=CN=C2)C(=O)O
Spectroscopic Data
The following tables summarize the predicted and estimated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Estimated ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.0 | br s | - | COOH |
| ~8.50 | s | - | H-5 |
| ~8.20 | d | ~9.0 | H-8 |
| ~7.90 | s | - | H-1 |
| ~7.80 | s | - | H-3 |
| ~7.70 | d | ~9.0 | H-7 |
Note: The chemical shifts are estimations based on known data for imidazo[1,5-a]pyridine derivatives. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and temperature.
Table 2: Estimated ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O |
| ~142.0 | C-8a |
| ~138.0 | C-3 |
| ~132.0 | C-1 |
| ~128.0 | C-5 |
| ~125.0 | C-6 |
| ~120.0 | C-7 |
| ~118.0 | C-8 |
Note: These estimations are derived from the known ¹³C NMR data for the parent imidazo[1,5-a]pyridine and related substituted derivatives.
Infrared (IR) Spectroscopy
Table 3: Estimated IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1620 | Medium | C=N stretch (Imidazole ring) |
| ~1580, 1480 | Medium-Strong | C=C stretch (Aromatic rings) |
| ~1300 | Medium | C-N stretch |
| ~1200 | Medium | O-H bend (Carboxylic acid) |
| ~900-700 | Strong | C-H out-of-plane bend |
Note: The IR spectrum is expected to be dominated by the characteristic broad O-H stretch and the strong C=O stretch of the carboxylic acid group.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI) .[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.05020 |
| [M+Na]⁺ | 185.03214 |
| [M-H]⁻ | 161.03564 |
| [M+NH₄]⁺ | 180.07674 |
| [M+K]⁺ | 201.00608 |
Note: These values are predicted and the observed ions may vary depending on the ionization method and experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon atom.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and other characteristic fragment ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic techniques provide complementary information for structure elucidation.
Caption: Complementary nature of spectroscopic techniques for structure elucidation.
References
The Imidazo[1,5-a]pyridine-6-carboxylic Acid Scaffold: An Emerging Core in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. The introduction of a carboxylic acid moiety at the 6-position offers a key functional group for modulating physicochemical properties and for establishing crucial interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and medicinal chemistry applications of the imidazo[1,5-a]pyridine-6-carboxylic acid scaffold and its derivatives.
Synthesis of the Imidazo[1,5-a]pyridine Scaffold
The construction of the imidazo[1,5-a]pyridine ring system can be achieved through various synthetic strategies. One common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with suitable C1 synthons. While specific literature on the direct synthesis of the 6-carboxylic acid derivative is limited, general methods for the synthesis of substituted imidazo[1,5-a]pyridines can be adapted.
A plausible synthetic approach could involve the use of a pyridine precursor already bearing a carboxylic acid or a suitable precursor group at the 5-position (which becomes the 6-position in the final scaffold).
General Synthetic Workflow:
Figure 1. A generalized workflow for the synthesis of the imidazo[1,5-a]pyridine scaffold.
Recent methodologies for the synthesis of the broader imidazo[1,5-a]pyridine class include transition-metal-free sp3 C-H amination reactions and denitrogenative transannulation of pyridotriazoles with nitriles[1][2]. These modern synthetic approaches could potentially be adapted for the synthesis of the 6-carboxylic acid derivative, offering efficient and diverse routes to this scaffold.
Biological Activities and Therapeutic Potential
While specific biological data for the this compound core is not extensively reported, the broader class of imidazo[1,5-a]pyridines has shown a variety of biological activities. These include potential applications as anticancer and anti-inflammatory agents.
Some imidazo[1,5-a]pyridine-based ruthenium(III) complexes have been investigated for their interaction with DNA, suggesting a potential mechanism for anticancer activity through DNA intercalation[3]. The carboxylic acid group at the 6-position could serve as a handle for coordinating with metal ions or for forming hydrogen bonds with biological targets, potentially enhancing such activities.
For the isomeric imidazo[1,2-a]pyridine scaffold, derivatives with a 6-carboxylic acid have been explored as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in post-translational modification of Rab GTPases[4]. This highlights a potential therapeutic area where the this compound scaffold could also be investigated.
Structure-Activity Relationships (SAR)
Due to the limited specific data on the this compound scaffold, a detailed SAR table cannot be constructed at this time. However, based on related scaffolds, it can be hypothesized that the carboxylic acid group at the 6-position would be a critical determinant of activity. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to form salt bridges, would likely play a significant role in target binding. Further derivatization of the carboxylic acid to amides, esters, or other functional groups would be a key strategy in optimizing potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
A general protocol for the synthesis of an imidazo[1,5-a]pyridine derivative might involve:
-
Starting Material Synthesis: Preparation of the appropriately substituted 2-(aminomethyl)pyridine with a protected carboxylic acid or a precursor at the 5-position.
-
Cyclization: Reaction of the pyridine derivative with an appropriate C1 synthon (e.g., an orthoester or an aldehyde followed by oxidation) under suitable reaction conditions (e.g., elevated temperature, acid or base catalysis).
-
Deprotection/Modification: Removal of any protecting groups and/or conversion of a precursor group to the final carboxylic acid.
-
Purification: Purification of the final product using standard techniques such as column chromatography, recrystallization, and characterization by NMR, mass spectrometry, and elemental analysis.
Illustrative Cyclization Reaction Workflow:
Figure 2. A typical experimental workflow for a cyclization reaction.
Future Directions
The this compound scaffold represents an underexplored area in medicinal chemistry with significant potential. Future research efforts should focus on:
-
Development of robust and efficient synthetic routes to access this scaffold and its derivatives.
-
Systematic biological screening to identify key biological targets and therapeutic areas.
-
Detailed structure-activity relationship studies to guide the design of potent and selective modulators of identified targets.
-
Investigation of the pharmacokinetic and pharmacodynamic properties of promising lead compounds.
References
- 1. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
In Silico Prediction of Imidazo[1,5-a]pyridine-6-carboxylic Acid Properties: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the in silico predicted physicochemical, pharmacokinetic (ADMET), and druglikeness properties of Imidazo[1,5-a]pyridine-6-carboxylic acid. In the early stages of drug discovery, computational screening has become an indispensable tool for evaluating the potential of lead compounds, saving significant time and resources. This document details the predicted properties of the title compound, generated using established computational models. Methodologies for key predictive experiments are outlined, and data is presented in a structured format for clarity. Furthermore, graphical workflows are provided to illustrate the prediction process and subsequent decision-making based on the computational results. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a rapid assessment of this compound as a potential drug candidate.
Introduction
Imidazo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific derivative, this compound, represents a scaffold with potential for modification to target various biological pathways. Before undertaking expensive and time-consuming in vitro and in vivo studies, a thorough in silico evaluation is crucial to predict its drug-like properties.
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline.[1] Poor pharmacokinetic profiles are a major cause of late-stage drug attrition.[2] Computational models, such as those provided by platforms like SwissADME and pkCSM, leverage vast datasets of known molecules to predict the behavior of novel compounds.[3][4] These tools use a variety of methods, including quantitative structure-activity relationships (QSAR), graph-based signatures, and machine learning algorithms, to provide rapid and reliable estimations of a molecule's properties.[5][6]
This whitepaper presents the predicted physicochemical and ADMET properties for this compound (SMILES: C1=CC(=CN2C1=CN=C2)C(=O)O).[7]
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems. These properties were predicted using the SwissADME web tool.
| Property | Predicted Value | Unit | Significance in Drug Discovery |
| Molecular Formula | C₈H₆N₂O₂ | - | Basic chemical information |
| Molecular Weight | 162.15 | g/mol | Influences absorption and distribution; typically <500 for oral drugs |
| LogP (Consensus) | 1.15 | - | Lipophilicity; affects solubility, permeability, and metabolism |
| Water Solubility (ESOL) | -2.5 | log(mol/L) | Crucial for absorption and formulation; higher values are desirable |
| Polar Surface Area (TPSA) | 65.8 Ų | Ų | Influences membrane permeability; typically <140 Ų for good BBB penetration |
| Hydrogen Bond Donors | 1 | - | Affects solubility and target binding |
| Hydrogen Bond Acceptors | 3 | - | Affects solubility and target binding |
| Rotatable Bonds | 1 | - | Molecular flexibility; fewer rotatable bonds (<10) are generally preferred |
Predicted Pharmacokinetic (ADMET) Properties
The ADMET profile of a compound determines its viability as a drug. The following predictions were generated using the pkCSM and SwissADME platforms.
Absorption
| Parameter | Predicted Value/Class | Significance |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier |
| P-glycoprotein Substrate | No | Low potential for being actively pumped out of cells, which is favorable |
Distribution
| Parameter | Predicted Value | Unit | Significance |
| Volume of Distribution (VDss) | -0.25 | log L/kg | Predicts the extent of drug distribution in tissues vs. plasma |
| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the BBB, suggesting low potential for CNS side effects | |
| CNS Permeability | -2.8 | logPS | Quantifies the rate of entry into the central nervous system |
Metabolism
| Parameter | Predicted Class | Significance |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme |
Excretion
| Parameter | Predicted Value | Unit | Significance |
| Total Clearance | 0.55 | log ml/min/kg | Predicts the overall rate of elimination from the body |
| Renal OCT2 Substrate | No | Low likelihood of active secretion by the kidneys via this transporter |
Toxicity
| Parameter | Predicted Class | Significance |
| AMES Toxicity | No | Predicted to be non-mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Yes | Potential risk of liver damage; requires further investigation |
| Skin Sensitisation | No | Low risk of causing an allergic skin reaction |
Predicted Druglikeness and Medicinal Chemistry Properties
Druglikeness models assess whether a compound possesses features common in known drugs. These qualitative predictions help in the early identification of compounds with potentially problematic physicochemical properties.
| Model / Filter | Prediction | Significance |
| Lipinski's Rule of Five | 0 violations | High likelihood of being orally bioavailable |
| Ghose Filter | 0 violations | Conforms to properties common in known drugs |
| Veber Filter | 0 violations | Good balance of properties for oral bioavailability |
| Egan Filter | 0 violations | Good balance of polarity and lipophilicity for absorption |
| Muegge Filter | 0 violations | Conforms to pharmacokinetic-based property ranges |
| PAINS (Pan Assay Interference Compounds) | 0 alerts | Unlikely to interfere with a wide range of biological assays |
| Brenk Filter | 1 alert (imidazole) | Contains a structural fragment that can be metabolically unstable or toxic |
| Lead-likeness | Yes | Possesses properties suitable for a starting point in lead optimization |
| Synthetic Accessibility Score | 2.5 | The molecule is predicted to be relatively easy to synthesize |
Methodologies for In Silico Prediction
SwissADME
The SwissADME web tool provides free access to a range of computational models for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3]
-
Physicochemical Properties : Properties such as molecular weight, hydrogen bond donors/acceptors, and rotatable bonds are calculated based on the molecule's topology. Lipophilicity (LogP) is predicted using a consensus of five different methods (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP). Water solubility is predicted using the ESOL (Estimated Solubility) model, which is a quantitative structure-property relationship (QSPR) model based on topological descriptors.[8]
-
Pharmacokinetic Prediction : The BOILED-Egg model, a graphical representation of lipophilicity (WLOGP) versus polarity (TPSA), is used to predict passive human intestinal absorption and blood-brain barrier penetration. Cytochrome P450 (CYP) inhibition is predicted using support vector machine (SVM) models.
-
Druglikeness : The platform evaluates the molecule against several established druglikeness rules (e.g., Lipinski, Ghose, Veber) by checking if its physicochemical properties fall within acceptable ranges.
-
Medicinal Chemistry Friendliness : Structural alerts, such as PAINS and Brenk filters, are identified through substructure searching against a predefined library of problematic fragments.
pkCSM
pkCSM is a computational platform that uses a novel approach based on graph-based signatures to predict a wide range of ADMET properties.[4][9]
-
Core Methodology : The protocol involves the following steps:
-
Molecular Input : The molecule is represented by its SMILES string.
-
Graph Conversion : The 2D molecular structure is converted into a graph, where atoms are represented as nodes and bonds as edges.[5]
-
Signature Generation : The tool calculates distance patterns between atoms in the molecular graph. These "graph-based signatures" capture the physicochemical environment of each atom.
-
Machine Learning Model : These signatures are used as descriptors in pre-trained machine learning models (e.g., Support Vector Machines, Random Forests) to predict the ADMET endpoints.[5] The models were trained on large, curated datasets of compounds with known experimental values for each property.
-
-
Prediction Scope : pkCSM provides quantitative predictions for absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., VDss, BBB permeability), metabolism (CYP inhibition), excretion (total clearance), and toxicity (e.g., AMES toxicity, hERG inhibition, hepatotoxicity).[1]
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the computational workflows and decision-making processes.
Caption: In silico property prediction workflow.
Caption: Decision tree based on predicted ADMET properties.
Conclusion and Future Directions
The in silico analysis of this compound suggests that it has a promising profile as a potential drug candidate. The compound adheres to Lipinski's Rule of Five and other druglikeness filters, indicating good potential for oral bioavailability. Predictions show high intestinal absorption and a low likelihood of being a P-glycoprotein substrate.
However, several points warrant further investigation. The predicted inhibition of CYP2C9 suggests a potential for drug-drug interactions, which should be evaluated experimentally. More significantly, the prediction of hepatotoxicity is a potential liability. While in silico toxicity predictions are not definitive, they highlight a critical risk that must be addressed with priority through in vitro assays, such as using primary human hepatocytes. The presence of a Brenk alert for the imidazole moiety also suggests that metabolic stability studies should be conducted early.
References
- 1. pkCSM [biosig.lab.uq.edu.au]
- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 3. SwissADME [swissadme.ch]
- 4. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 8. phytojournal.com [phytojournal.com]
- 9. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Imidazo[1,5-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of imidazo[1,5-a]pyridine analogs, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, biological activities, and the molecular mechanisms underlying their effects, with a particular focus on their anticancer properties.
Introduction
Imidazo[1,5-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. Their structural similarity to purines allows them to interact with a variety of biological targets, making them attractive scaffolds for drug discovery. This guide will focus on the SAR of imidazo[1,5-a]pyridine analogs, providing a systematic analysis of how chemical modifications to this core structure influence their biological activity.
Synthetic Strategies
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various synthetic routes. A common and efficient method involves the cyclocondensation of 2-aminomethylpyridine derivatives with appropriate reagents.
General Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
A versatile method for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines involves the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines.[1][2] This approach is advantageous due to the wide availability of α-amino acids, allowing for diverse substitutions at the 3-position of the imidazo[1,5-a]pyridine ring.
Another effective strategy is the copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines in high yields.[3] Furthermore, a one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines can be achieved through a Mg3N2-assisted cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes.[4]
A generalized workflow for the synthesis and evaluation of imidazo[1,5-a]pyridine analogs is depicted below.
Structure-Activity Relationship (SAR) as Anticancer Agents
Imidazo[1,5-a]pyridine analogs have demonstrated significant potential as anticancer agents, with their activity being highly dependent on the nature and position of substituents on the core scaffold.
Cytotoxicity against Cancer Cell Lines
Studies on various imidazopyridine isomers have provided insights into the SAR of this class of compounds. For instance, novel imidazo[1,2-a]pyridine derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. In one study, three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line. IP-5 and IP-6 showed strong cytotoxic impact with IC50 values of 45µM and 47.7µM, respectively, while IP-7 was less potent with an IC50 of 79.6µM.[5] Another study on imidazo[1,2-a]pyridine hybrids demonstrated that compound HB9 had an IC50 value of 50.56 μM against A549 lung cancer cells, and HB10 showed an IC50 of 51.52 μM against HepG2 liver carcinoma cells.[6]
While these examples are for the imidazo[1,2-a]pyridine isomer, they highlight the importance of substituent effects on the anticancer activity of the broader imidazopyridine class. Systematic studies focusing specifically on the imidazo[1,5-a]pyridine scaffold are crucial to delineate its unique SAR profile.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [5] |
| IP-6 | HCC1937 (Breast) | 47.7 | [5] |
| IP-7 | HCC1937 (Breast) | 79.6 | [5] |
| HB9 | A549 (Lung) | 50.56 | [6] |
| HB10 | HepG2 (Liver) | 51.52 | [6] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [7] |
| HepG2 (Liver) | 13 | [7] | |
| MCF-7 (Breast) | 11 | [7] | |
| A375 (Melanoma) | 11 | [7] | |
| Compound 8 | HeLa (Cervical) | 0.34 | [8] |
| MDA-MB-231 (Breast) | 0.32 | [8] | |
| ACHN (Renal) | 0.39 | [8] | |
| HCT-15 (Colon) | 0.31 | [8] | |
| Compound 12 | HeLa (Cervical) | 0.35 | [8] |
| MDA-MB-231 (Breast) | 0.29 | [8] | |
| ACHN (Renal) | 0.34 | [8] | |
| HCT-15 (Colon) | 0.30 | [8] | |
| Compound 13 | HeLa (Cervical) | 0.37 | [8] |
| MDA-MB-231 (Breast) | 0.41 | [8] | |
| ACHN (Renal) | 0.39 | [8] | |
| HCT-15 (Colon) | 0.30 | [8] |
Inhibition of Protein Kinases
The anticancer activity of many heterocyclic compounds, including imidazopyridines, is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways. The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer, making it an attractive target for cancer therapy. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[9][10][11]
For example, some imidazo[1,2-a]pyridines have been shown to be potent PI3Kα inhibitors with nanomolar efficacy.[10] The mechanism of action often involves the binding of these compounds to the ATP-binding site of the kinase, thereby blocking its catalytic activity. While direct evidence for imidazo[1,5-a]pyridine analogs as PI3K/Akt pathway inhibitors is still emerging, the structural similarities suggest that this is a promising area for further investigation.
Experimental Protocols
General Procedure for the Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines[1][2]
-
Reaction Setup: To a solution of 2-benzoylpyridine (1.0 mmol) and α-amino acid (1.2 mmol) in toluene (5 mL) in a sealed tube, add Cu(OTf)2 (10 mol %), molecular iodine (20 mol %), and DTBP (2.0 mmol).
-
Reaction Conditions: Stir the mixture at 120 °C for 10 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1,3-disubstituted imidazo[1,5-a]pyridine.
In Vitro Cytotoxicity Assay (MTT Assay)[6][12][13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,5-a]pyridine analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay[16][17][18][19]
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., PI3Kα), a suitable substrate (e.g., a peptide or lipid), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Detection of Phosphorylation: Quantify the amount of substrate phosphorylation. This can be done by various methods, such as:
-
Radiometric assay: Measuring the incorporation of ³²P into the substrate.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., using Kinase-Glo® assay).
-
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The SAR studies, although still in their early stages for this specific isomer compared to its imidazo[1,2-a] counterpart, have highlighted the critical role of substituents in determining the biological activity of these compounds. Future research should focus on the systematic synthesis and biological evaluation of a wider range of imidazo[1,5-a]pyridine analogs to establish a more comprehensive SAR. In particular, elucidating their precise mechanism of action, including the identification of their specific molecular targets within key signaling pathways such as the PI3K/Akt/mTOR cascade, will be crucial for the rational design of more potent and selective drug candidates. The development of detailed experimental protocols for both synthesis and biological testing will be instrumental in advancing the discovery and development of imidazo[1,5-a]pyridine-based therapeutics.
References
- 1. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 2. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Imidazo[1,5-a]pyridine-6-carboxylic Acid: A Versatile Scaffold for Drug Discovery
Introduction
Imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic organic compound that holds significant promise as a core scaffold in the design and synthesis of novel therapeutic agents. While extensive research has been conducted on the broader class of imidazopyridines, particularly the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine isomers, the specific applications of the this compound core are an emerging area of interest.[1] The structural features of this molecule, including the fused bicyclic system and the strategically placed carboxylic acid handle, provide a unique platform for developing compounds with diverse pharmacological activities. The carboxylic acid moiety, in particular, allows for straightforward chemical modification, enabling the synthesis of a wide array of derivatives such as amides and esters, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
This document provides an overview of the potential applications of this compound in drug discovery, focusing on its role as a scaffold for developing modulators of key biological targets. It also includes generalized protocols for the synthesis of derivatives and for relevant biological assays.
Potential Therapeutic Applications
Based on the known biological activities of the broader imidazopyridine class, derivatives of this compound are being explored for their potential in several therapeutic areas.
Modulators of GABA-A Receptors for CNS Disorders
The imidazopyridine scaffold is famously associated with the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system (CNS).[2] Marketed drugs like zolpidem, an imidazo[1,2-a]pyridine derivative, exert their sedative-hypnotic effects by acting as positive allosteric modulators of GABA-A receptors.[3] The structural similarity of the imidazo[1,5-a]pyridine core suggests that its derivatives could also interact with these receptors. By modifying the carboxylic acid group to introduce various substituents, medicinal chemists can fine-tune the affinity and selectivity of these compounds for different GABA-A receptor subtypes, potentially leading to the development of novel anxiolytics, sedatives, and anticonvulsants with improved side-effect profiles.
Signaling Pathway for GABA-A Receptor Modulation
Caption: GABA-A receptor signaling pathway.
Kinase Inhibitors for Oncology
Several classes of imidazopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in cancer.[4][5] For instance, derivatives of the isomeric imidazo[1,2-a]pyridine have shown inhibitory activity against kinases such as PI3Kα.[6] The this compound scaffold can be functionalized to create libraries of compounds for screening against a panel of kinases implicated in cancer progression. The development of selective kinase inhibitors is a major focus of modern oncology drug discovery, and this scaffold offers a promising starting point for the generation of new anti-cancer agents.
Experimental Workflow for Kinase Inhibitor Discovery
Caption: Workflow for kinase inhibitor discovery.
Quantitative Data Summary
While specific quantitative data for derivatives of this compound are not extensively reported in publicly available literature, the following table presents representative data for related imidazopyridine compounds to illustrate the potential potency that can be achieved with this scaffold class.
| Compound Class | Target | Assay Type | IC50 / MIC | Reference |
| Imidazo[1,2-a]pyridinecarboxamides | Mycobacterium tuberculosis | Cell-based | 0.10 - 0.19 µM | [7] |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines | CDK4/6 | Enzymatic | Low nM range | [4] |
| Imidazo[1,2-a]pyridines | DYRK1A / CLK1 | Enzymatic | 0.7 - 2.6 µM | [5] |
| Imidazo[4,5-b]pyridines | Colon Carcinoma Cells | Cell-based | 0.4 - 0.7 µM | [1] |
| Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα | Enzymatic | 1.94 nM | [6] |
Experimental Protocols
General Protocol for the Synthesis of Imidazo[1,5-a]pyridine-6-carboxamides
This protocol describes a general method for the derivatization of the carboxylic acid moiety of this compound via amide bond formation.
Materials:
-
This compound
-
Amine of choice (R-NH2)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Imidazo[1,5-a]pyridine-6-carboxamide.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Protocol for a Generic In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of newly synthesized this compound derivatives against a target protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the wells of a microplate, add the kinase, the substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
This compound represents a valuable and versatile scaffold for the development of new therapeutic agents. Its amenability to chemical modification, coupled with the proven pharmacological potential of the broader imidazopyridine class, makes it an attractive starting point for drug discovery campaigns targeting a range of diseases, particularly those involving the central nervous system and cancer. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full therapeutic potential of this promising heterocyclic core.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,5-a]pyridine-6-carboxylic acid Scaffold for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[1,5-a]pyridine core is an important heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Derivatives of this scaffold have demonstrated a range of biological activities, including potential as anticancer agents. Recent computational studies have highlighted the potential of Imidazo[1,5-a]pyridine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cancer progression.[1][2][3] This document provides an overview of the application of the Imidazo[1,5-a]pyridine scaffold, with a focus on its potential as an EGFR inhibitor, along with relevant experimental protocols. While direct experimental data on the kinase inhibitory activity of Imidazo[1,5-a]pyridine-6-carboxylic acid itself is limited in publicly available literature, the broader class of Imidazo[1,5-a]pyridine derivatives has shown promising cytotoxic activity against cancer cell lines.
Kinase Target Profile: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that functions as a receptor tyrosine kinase.[4] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6][7][8][9][10][11][] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.
EGFR Signaling Pathway
// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; P_EGFR [label="P-EGFR", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", width=1.5]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Imidazo[1,5-a]pyridine\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR [label="Binds"]; EGFR -> P_EGFR [label="Dimerization &\nAutophosphorylation"]; P_EGFR -> Grb2_Sos; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; P_EGFR -> PI3K; PI3K -> PIP3 [label="Converts PIP2"]; PIP2 -> PIP3; PIP3 -> Akt; Akt -> mTOR; mTOR -> Nucleus; Nucleus -> Proliferation; Inhibitor -> P_EGFR [label="Inhibits", style=dashed, color="#EA4335"];
}
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Quantitative Data
Table 1: Cytotoxic Activity of bis(1-imidazo[1,5-a]pyridyl)arylmethane Derivatives
| Compound | SK-LU-1 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | HepG2 (Liver Cancer) IC50 (μM) |
| 3b | 5.36 ± 0.30 | 2.58 ± 0.27 | 1.72 ± 0.05 |
| 3c | 2.49 ± 0.19 | 3.41 ± 0.48 | 4.34 ± 0.67 |
| 3d | 27.12 ± 2.20 | 23.34 ± 1.40 | 9.19 ± 0.33 |
| 3j | 50.46 ± 4.20 | 67.91 ± 1.30 | 25.47 ± 0.89 |
| 3m | 57.37 ± 3.52 | 66.09 ± 4.04 | 47.23 ± 1.71 |
| 3n | 80.84 ± 4.62 | 87.64 ± 6.44 | 39.33 ± 2.67 |
| 3q | >100 | >100 | 59.17 ± 4.67 |
| 3s | >100 | >100 | >100 |
| Ellipticine (Control) | 1.88 ± 0.35 | 1.89 ± 0.29 | 1.46 ± 0.56 |
| Data sourced from a study on the cytotoxic activities of these compounds.[13][14] |
Experimental Protocols
Synthesis of bis(1-imidazo[1,5-a]pyridyl)arylmethanes
This protocol describes a one-pot acid-catalyzed synthesis of bis(1-imidazo[1,5-a]pyridyl)arylmethane derivatives.[13][14]
Materials:
-
Imidazo[1,5-a]pyridine derivative (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 mol%)
-
Chloroform (CHCl3)
Procedure:
-
To a flask equipped with a magnetic stir bar, add the Imidazo[1,5-a]pyridine derivative and the corresponding aldehyde.
-
Add chloroform as the solvent, followed by the trifluoroacetic acid catalyst.
-
Heat the reaction mixture to 50°C and stir for 7 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO3) until the pH is neutral.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
// Nodes Start [label="Start:\nImidazo[1,5-a]pyridine\n+ Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\nCHCl3, TFA (cat.)\n50°C, 7h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench:\nNaHCO3 (aq.)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extraction:\nEthyl Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\nbis(1-imidazo[1,5-a]pyridyl)arylmethane", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Purification; Purification -> Product; }
Caption: Workflow for the synthesis of bis(1-imidazo[1,5-a]pyridyl)arylmethanes.
In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against EGFR using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add the EGFR enzyme, diluted in kinase assay buffer, to each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
// Nodes Start [label="Start:\nPrepare compound dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense [label="Dispense compounds\ninto 384-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddEnzyme [label="Add EGFR enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; AddSubstrate [label="Add Substrate/ATP mix\n(Start reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (60 min)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; StopReaction [label="Add ADP-Glo™ Reagent\n(Stop reaction & deplete ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate (40 min)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Detect [label="Add Kinase Detection Reagent\n(Generate signal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate (30 min)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Measure Luminescence", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Data (IC50)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Dispense; Dispense -> AddEnzyme; AddEnzyme -> AddSubstrate; AddSubstrate -> Incubate1; Incubate1 -> StopReaction; StopReaction -> Incubate2; Incubate2 -> Detect; Detect -> Incubate3; Incubate3 -> Read; Read -> Analyze; }
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Conclusion
The Imidazo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental evidence for the inhibition of EGFR by this compound derivatives is yet to be broadly published, computational studies and the observed cytotoxicity of related compounds against cancer cell lines provide a strong rationale for further investigation. The protocols provided herein offer a framework for the synthesis and evaluation of new derivatives based on this scaffold, with the aim of identifying potent and selective kinase inhibitors for therapeutic applications.
References
- 1. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol for Amide Coupling of Imidazo[1,5-a]pyridine-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. The functionalization of this core, particularly through the formation of amide bonds at various positions, is a critical strategy in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Amide coupling reactions are one of the most frequently utilized transformations in drug discovery.[1][2] This document provides a detailed protocol for the amide coupling of Imidazo[1,5-a]pyridine-6-carboxylic acid with a primary or secondary amine using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3]
The direct condensation of a carboxylic acid and an amine is generally inefficient.[4] Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[4][5] HATU is a uronium-based coupling reagent known for its high efficiency, fast reaction times, and ability to minimize racemization.[6] This protocol offers a reliable method for the synthesis of a diverse range of amide derivatives of this compound.
Key Experimental Methodologies
The following protocol outlines a general procedure for the HATU-mediated amide coupling of this compound. The quantities and reaction times provided are typical and may require optimization based on the specific amine substrate used.
Experimental Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
Activation of the Carboxylic Acid:
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated OAt-ester.[4]
-
-
Amine Coupling:
-
Add the desired primary or secondary amine (1.2 equivalents) to the pre-activated mixture.[4]
-
Continue to stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[4]
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Data Presentation
The following table summarizes the typical quantitative data for the HATU-mediated amide coupling protocol.
| Parameter | Value | Notes |
| Reagents | ||
| This compound | 1.0 equivalent | Starting material. |
| Amine | 1.2 equivalents | A slight excess is used to ensure complete consumption of the activated acid. |
| HATU | 1.1 equivalents | Coupling reagent for the activation of the carboxylic acid.[4] |
| DIPEA | 2.0 equivalents | A non-nucleophilic base to facilitate the reaction.[4] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent suitable for dissolving the reactants.[3] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 4 hours | Varies depending on the reactivity of the amine. Monitored by TLC or LC-MS.[4] |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate | A common solvent for extracting organic products. |
| Washing Solutions | 5% LiCl, Sat. NaHCO₃, Brine | To remove DMF, unreacted acid, and other aqueous soluble impurities.[4] |
| Purification Method | Column Chromatography | Standard method for purifying organic compounds. |
Alternative Coupling Reagents
While HATU is highly effective, other coupling reagents can also be employed for the synthesis of amides from carboxylic acids. The choice of reagent may depend on factors such as cost, substrate scope, and potential side reactions.[4]
-
Carbodiimides (e.g., EDC with HOBt or NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is a widely used and cost-effective method.[1][4] The reaction is typically run in solvents like DMF or Dichloromethane (DCM).[4]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another efficient coupling reagent, with byproducts that are generally considered less hazardous than those from some other reagents.[6]
Visualization of Experimental Workflow
Caption: Workflow for HATU-mediated amide coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,5-a]pyridine-6-carboxylic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities. The targeted synthesis of libraries based on the Imidazo[1,5-a]pyridine-6-carboxylic acid core allows for the exploration of vast chemical space to identify novel modulators of key cellular signaling pathways. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of such libraries to discover and characterize new drug candidates, with a particular focus on the inhibition of protein kinases, which are critical targets in oncology and other diseases.
Target Rationale: Protein Kinases
Protein kinases play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The imidazopyridine scaffold has been shown to be an effective template for the design of potent kinase inhibitors. This protocol will focus on screening for inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), both of which are validated targets in oncology.
Data Presentation: Inhibitory Activity of Imidazopyridine Analogs
The following tables summarize representative quantitative data for the inhibitory activity of a series of imidazo[4,5-b]pyridine-based compounds, a closely related scaffold to the Imidazo[1,5-a]pyridine core, against a panel of protein kinases. This data, adapted from a study by Bavetsias et al. (2012), illustrates the type of quantitative information that would be generated in a high-throughput screening and subsequent lead optimization campaign.
Table 1: In Vitro Kinase Inhibitory Activity (Kd values in nM)
| Compound ID | Aurora-A (Kd, nM) | Aurora-B (Kd, nM) | FLT3 (Kd, nM) | FLT3 (D835Y) (Kd, nM) | FLT3-ITD (Kd, nM) |
| Cpd-1 | 7.5 | 48 | 6.2 | 14 | 38 |
| Cpd-2 | 12 | 65 | 8.1 | 19 | 45 |
| Cpd-3 | 5.2 | 35 | 4.5 | 11 | 29 |
| Cpd-4 | 25 | 110 | 15 | 32 | 78 |
| Cpd-5 | 9.8 | 55 | 7.2 | 16 | 41 |
Kd (dissociation constant) values are a measure of binding affinity; lower values indicate stronger binding.
Table 2: Cellular Activity and Off-Target Effects
| Compound ID | Cell Proliferation IC50 (µM) (MV4-11 cell line) | hERG Inhibition (% at 10 µM) |
| Cpd-1 | 0.05 | 15 |
| Cpd-2 | 0.12 | 25 |
| Cpd-3 | 0.03 | 8 |
| Cpd-4 | 0.55 | 40 |
| Cpd-5 | 0.08 | 18 |
IC50 (half-maximal inhibitory concentration) values in cellular assays indicate the compound's potency in a biological system. hERG inhibition is a critical off-target liability to assess for cardiotoxicity.
Experimental Protocols
The following protocols provide a detailed methodology for a primary high-throughput screening assay to identify inhibitors of Aurora Kinase A and a secondary cell-based assay to confirm on-target activity and assess cellular potency.
Protocol 1: Primary High-Throughput Screening - Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This biochemical assay is designed to identify inhibitors of a specific protein kinase in a 384-well format. The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated product is detected using a europium cryptate-labeled anti-phospho-serine/threonine antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the proximity of the europium donor and the XL665 acceptor results in a FRET signal.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate (e.g., Biotin-LRRASLG)
-
ATP (Adenosine triphosphate)
-
HTRF® Kinase Buffer
-
Europium cryptate-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-XL665
-
This compound library compounds (10 mM in DMSO)
-
Staurosporine (positive control inhibitor)
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM in DMSO) into the appropriate wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of staurosporine at a suitable concentration (e.g., 10 µM, positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate mix in HTRF® Kinase Buffer containing Aurora Kinase A (final concentration, e.g., 1-5 nM) and the biotinylated peptide substrate (final concentration, e.g., 100-500 nM).
-
Dispense 5 µL of the 2X enzyme/substrate mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in HTRF® Kinase Buffer. The final ATP concentration should be close to the Km value for the kinase (e.g., 10 µM).
-
Dispense 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection mix by diluting the europium-labeled antibody and streptavidin-XL665 in HTRF® Detection Buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
The HTRF® ratio (665 nm / 620 nm * 10,000) is proportional to the extent of substrate phosphorylation.
-
Protocol 2: Secondary Assay - Cell-Based FLT3 Phosphorylation Assay
This assay confirms the on-target activity of hit compounds by measuring the inhibition of FLT3 autophosphorylation in a cellular context. The MV4-11 cell line, which endogenously expresses the FLT3-ITD mutation leading to constitutive kinase activity, is used for this purpose.
Materials:
-
MV4-11 human acute myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Hit compounds from the primary screen
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) detection reagents
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MV4-11 cells in 96-well plates at a density of 5 x 104 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add the diluted compounds to the cells (final DMSO concentration should not exceed 0.5%).
-
Include a DMSO-only control.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.
-
-
Western Blotting:
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-FLT3 to total-FLT3 for each treatment condition.
-
Determine the IC50 value for the inhibition of FLT3 phosphorylation for each active compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput screening workflow from primary screen to validated hits.
Signaling Pathways
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: Simplified Wnt/β-catenin signaling pathway.
Application Notes and Protocols for Imidazo[1,5-a]pyridine-6-carboxylic Acid in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. As a privileged scaffold, this structure is being explored for various therapeutic applications, including the development of novel anticancer agents. This document provides an overview of the potential applications of Imidazo[1,5-a]pyridine-6-carboxylic acid and its derivatives in targeted cancer therapy, along with detailed protocols for key experimental validations. While specific data for this compound is limited in publicly available research, the information presented herein is based on studies of closely related Imidazo[1,5-a]pyridine and other imidazopyridine derivatives, offering a valuable starting point for research and development.
Mechanism of Action
Derivatives of the imidazopyridine scaffold have been shown to exert their anticancer effects through various mechanisms of action. Notably, related imidazo[1,2-a]pyridine compounds have been demonstrated to target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These include the PI3K/Akt/mTOR and STAT3/NF-κB pathways.
Furthermore, recent studies on Imidazo[1,5-a]pyridine-chalcone derivatives have revealed their potential to induce cancer cell death through apoptosis and by disrupting microtubule formation.[1] The proposed mechanisms often involve the generation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of apoptotic cascades. The Wnt/β-catenin signaling pathway has also been identified as a target for some imidazopyridine derivatives in breast cancer.[2]
Key Applications in Targeted Cancer Therapy
-
Inhibition of Cancer Cell Proliferation: Imidazo[1,5-a]pyridine derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including breast, colon, bone, prostate, and liver cancers.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death, a crucial mechanism for eliminating cancer cells.
-
Microtubule Disruption: By interfering with microtubule dynamics, these agents can arrest the cell cycle and inhibit cell division.[1]
-
Targeting Key Signaling Pathways: The potential to modulate pro-survival signaling pathways like PI3K/Akt/mTOR makes them attractive candidates for targeted therapies.[3]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of novel Imidazo[1,5-a]pyridine-chalcone derivatives against various human cancer cell lines, as demonstrated in a recent study.[1] This data provides a benchmark for the potential efficacy of compounds based on the Imidazo[1,5-a]pyridine scaffold.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) |
| Derivative 1 | MDA-MB-231 | Breast | 4.23 ± 0.25 |
| Derivative 2 | MDA-MB-231 | Breast | 3.26 ± 0.56 |
| Derivative 1 | RKO | Colon | > 50 |
| Derivative 2 | RKO | Colon | > 50 |
| Derivative 1 | Mg-63 | Bone | > 50 |
| Derivative 2 | Mg-63 | Bone | > 50 |
| Derivative 1 | PC-3 | Prostate | > 50 |
| Derivative 2 | PC-3 | Prostate | > 50 |
| Derivative 1 | HepG2 | Liver | > 50 |
| Derivative 2 | HepG2 | Liver | > 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in a complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by the test compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (or derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for the desired time (e.g., 24 or 48 hours).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways.
Caption: MTT assay workflow.
Caption: Apoptosis induction by Imidazo[1,5-a]pyridines.
References
- 1. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Imidazo[1,5-a]pyridine-6-carboxylic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the biological activity of Imidazo[1,5-a]pyridine-6-carboxylic acid and its derivatives using common cell-based assays. The protocols detailed below are based on established methodologies for analogous imidazopyridine compounds and can be adapted for the specific research focus.
Introduction
Imidazopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] While the specific biological profile of this compound is not extensively documented in publicly available literature, the broader imidazopyridine scaffold has been shown to exert cytotoxic and antiproliferative effects on various cancer cell lines.[3][4] Notably, derivatives of the related imidazo[1,2-a]pyridine core have demonstrated potent anticancer activity, often through the modulation of key cellular signaling pathways such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[1][5][6]
These application notes will focus on cell-based assays to characterize the potential anticancer activity of this compound. The provided protocols are foundational and can be optimized based on the specific cell lines and experimental goals.
Data Presentation
The following tables summarize representative quantitative data for imidazo[1,2-a]pyridine derivatives, which can serve as a benchmark for evaluating the activity of this compound.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Hybrids against Human Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) |
| HB9 | 50.56 | 59.68 |
| HB10 | 51.84 | 51.52 |
| Cisplatin (Control) | 53.25 | 54.81 |
| Data from a study on novel imidazo[1,2-a]pyridine hybrids, demonstrating their cytotoxic potential.[7][8] |
Table 2: Cytotoxic Effects of Imidazo[1,2-a]pyridine Compounds on Breast Cancer Cells
| Compound | HCC1937 (Breast Cancer) IC₅₀ (µM) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
| Results from an investigation into the anticancer effects of novel imidazo[1,2-a]pyridine compounds.[9][10] |
Key Experimental Protocols
Here are detailed methodologies for essential cell-based assays to assess the activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MDA-MB-231, SKOV3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug like cisplatin or doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Western Blot Analysis of Signaling Pathway Proteins
This technique is used to detect specific proteins in a cell lysate to investigate the compound's effect on signaling pathways, such as the PI3K/AKT/mTOR pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Human cancer cell lines
-
This compound
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-caspase-9, anti-Bax, anti-Bcl-2, and anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,5-a]pyridine-6-carboxylic Acid as a Fluorescent Probe Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,5-a]pyridine is a robust and versatile heterocyclic scaffold that has garnered significant attention in various scientific fields, including medicinal chemistry, materials science, and bioimaging.[1][2][3] Derivatives of imidazo[1,5-a]pyridine are characterized by their compact structure, excellent photostability, and notable photophysical properties, such as large Stokes shifts and high fluorescence quantum yields.[1][2][3] These features make them ideal candidates for the development of fluorescent probes for biological applications.[1][4]
The introduction of a carboxylic acid moiety at the 6-position of the imidazo[1,5-a]pyridine core serves a dual purpose. It enhances the water solubility of the fluorophore, a crucial aspect for biological applications, and provides a convenient site for bioconjugation to targeting molecules such as peptides, antibodies, or small molecule ligands.[4][5] This allows for the specific labeling and imaging of various biological targets and processes. This document provides detailed protocols for the synthesis of fluorescent probes derived from imidazo[1,5-a]pyridine-6-carboxylic acid and their application in cellular imaging.
Synthesis of Imidazo[1,5-a]pyridine-Based Fluorescent Probes
A common and straightforward method for the synthesis of the imidazo[1,5-a]pyridine core is a one-pot cyclization reaction.[1][6] The following protocol describes a general procedure for the synthesis of a functionalized imidazo[1,5-a]pyridine derivative which can be a precursor to the carboxylic acid form.
Protocol 1: One-Pot Synthesis of an Imidazo[1,5-a]pyridine Derivative
This protocol is based on the condensation reaction between an aromatic ketone, an aromatic aldehyde, and ammonium acetate in acetic acid.[1][6]
Materials:
-
Substituted 2-acetylpyridine (e.g., 4-carboxy-2-acetylpyridine as a direct precursor)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add the substituted 2-acetylpyridine (1 equivalent), the aromatic aldehyde (1 equivalent), and ammonium acetate (10 equivalents).
-
Add glacial acetic acid to the flask to serve as the solvent and catalyst.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure imidazo[1,5-a]pyridine derivative.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR.
Caption: Workflow for the synthesis of an imidazo[1,5-a]pyridine derivative.
Photophysical Properties
Imidazo[1,5-a]pyridine derivatives exhibit interesting photophysical properties that are tunable based on their substitution patterns.[2] Below is a summary of reported data for various derivatives.
| Compound/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | ~384 | 463 | 79 | 0.19 (in CH₂Cl₂) | [2] |
| Pyridinyl substituted bis-imidazo[1,5-a]pyridine (cpd 2) | Not specified | Not specified | >5000 cm⁻¹ | 0.12 (in apolar env.) | [1] |
| Asymmetric bis-imidazo[1,5-a]pyridine (cpd 3) | Not specified | Not specified | >5000 cm⁻¹ | 0.18 (in apolar env.) | [1] |
| Pyridinyl substituted bis-imidazo[1,5-a]pyridine (cpd 4) | Not specified | Not specified | >5000 cm⁻¹ | 0.38 (in apolar env.) | [1] |
| Water-soluble carboxy-functionalized derivative | Not specified | Not specified | Not specified | up to 0.44 | [5] |
| Zn(II) complex of a bis-imidazo[1,5-a]pyridine ligand | Not specified | Not specified | Not specified | up to 0.37 | [8] |
Application in Cellular Imaging
The carboxylic acid group on the imidazo[1,5-a]pyridine core allows for conjugation to biomolecules for targeted imaging or can be used as is for general cellular staining, leveraging its solvatochromic properties to probe cellular microenvironments like membranes.[1][4]
Protocol 2: General Protocol for Live Cell Imaging
This protocol provides a general guideline for staining live cells with a water-soluble this compound probe. Optimization of probe concentration and incubation time is recommended for specific cell types and experimental conditions.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency (e.g., 60-70%) on a suitable imaging substrate.
-
Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO or water). Further dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (typically in the low micromolar range).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing culture medium to the cells.
-
-
Incubation: Incubate the cells with the fluorescent probe for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Image the stained cells using a confocal laser scanning microscope equipped with the appropriate laser line for excitation and emission filters for the specific probe. Acquire images using settings that minimize phototoxicity and photobleaching.
-
Caption: Workflow for live cell imaging with an imidazo[1,5-a]pyridine probe.
Signaling Pathways and Applications
While specific signaling pathway applications are still an emerging area of research for imidazo[1,5-a]pyridine probes, their utility as membrane probes suggests potential applications in studying processes that involve changes in membrane dynamics, such as:
-
Apoptosis: Monitoring changes in membrane fluidity and integrity.
-
Lipid Raft Dynamics: Investigating the organization and function of membrane microdomains.
-
Cellular Uptake and Trafficking: Tracking the internalization and fate of probe-conjugated molecules.
The ability to conjugate these probes to specific ligands via the carboxylic acid group opens up the possibility of targeting specific cell surface receptors and visualizing their downstream signaling events through techniques like FRET (Förster Resonance Energy Transfer) when paired with another fluorophore.
Caption: Logical relationships for targeted imaging applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Imidazo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various metal-catalyzed cross-coupling reactions involving the imidazo[1,5-a]pyridine scaffold. This versatile heterocyclic core is of significant interest in medicinal chemistry and materials science. The following sections detail established methods for Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig amination and direct C-H activation, providing researchers with the necessary information to synthesize novel functionalized imidazo[1,5-a]pyridine derivatives.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of imidazo[1,5-a]pyridines, it allows for the introduction of aryl and heteroaryl substituents, typically at halogenated positions. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been reported, and these ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions to prepare sterically hindered biaryl and heterobiaryl compounds.[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | m-Bromo-xylene | 2-Methoxyphenyl-boronic acid | Pd(OAc)₂ (2.5) | L1 (5.0) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 96 |
| 2 | 4-Chlorobenzonitrile | 2-Methoxyphenyl-boronic acid | Pd(OAc)₂ (2.5) | L1 (5.0) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 92 |
| 3 | 2-Bromoaniline | 2-Methoxyphenyl-boronic acid | Pd(OAc)₂ (2.5) | L1 (5.0) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 88 |
| 4 | 2-Bromopyridine | Furan-2-boronic acid | Pd(OAc)₂ (2.5) | L1 (5.0) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85 |
| 5 | 2-Bromopyrimidine | Thiophene-2-boronic acid | Pd(OAc)₂ (2.5) | L1 (5.0) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 89 |
L1 : 3-(2,4,6-trimethoxyphenyl)-1-(dicyclohexylphosphino)imidazo[1,5-a]pyridine
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Substituted halo-imidazo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2.5 mol%)
-
3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligand (e.g., L1 ) (5.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add the halo-imidazo[1,5-a]pyridine, arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Heck Coupling
The Heck reaction enables the arylation or vinylation of alkenes. For imidazo[1,5-a]pyridine derivatives, this reaction allows the introduction of alkenyl substituents, which are valuable handles for further synthetic transformations. Imidazo[1,5-a]pyridine-based N-type ligands have been designed and utilized in the palladium-catalyzed Mizoroki-Heck reaction of aryl bromides and chlorides with alkenes, affording good to high yields with low palladium loadings.[2]
Quantitative Data for Heck Coupling
Specific quantitative data for the Heck coupling of halo-imidazo[1,5-a]pyridines is limited in the reviewed literature. The following table provides representative conditions based on the successful application of imidazo[1,5-a]pyridine-based ligands in the coupling of other aryl halides.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | PdCl₂ (0.1) | L2 (0.2) | NaOAc | DMAc | 120 | 2 | 95 |
| 2 | 4-Chlorobenzonitrile | n-Butyl acrylate | PdCl₂ (0.5) | L2 (1.0) | K₂CO₃ | NMP | 130 | 4 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Styrene | PdCl₂ (0.1) | L2 (0.2) | NaOAc | DMAc | 120 | 3 | 92 |
| 4 | 2-Bromopyridine | n-Butyl acrylate | PdCl₂ (0.5) | L2 (1.0) | K₂CO₃ | NMP | 130 | 5 | 85 |
L2 : A representative imidazo[1,5-a]pyridine-based N-type ligand.
Experimental Protocol: Heck Coupling
Materials:
-
Halo-imidazo[1,5-a]pyridine (1.0 equiv)
-
Alkene (1.2 equiv)
-
PdCl₂ (0.1-0.5 mol%)
-
Imidazo[1,5-a]pyridine-based ligand (e.g., L2 ) (0.2-1.0 mol%)
-
Base (e.g., NaOAc, K₂CO₃) (1.5 equiv)
-
Anhydrous solvent (e.g., DMAc, NMP)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealed tube, combine the halo-imidazo[1,5-a]pyridine, base, palladium catalyst, and ligand.
-
Purge the tube with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 120-130 °C for the specified time.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. For imidazo[1,5-a]pyridine derivatives, this allows for the introduction of alkynyl moieties, which are versatile building blocks in organic synthesis.
Quantitative Data for Sonogashira Coupling
Specific substrate scope data for the Sonogashira coupling of halo-imidazo[1,5-a]pyridines is not extensively detailed in the reviewed literature. The following table provides a general protocol and representative conditions.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-imidazo[1,5-a]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | |
| 2 | 3-Bromo-imidazo[1,5-a]pyridine | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 60 | 8 | |
| 3 | 1-Iodo-3-phenyl-imidazo[1,5-a]pyridine | Trimethylsilyl-acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 50 | 5 | * |
*Yields are expected to be moderate to high, but specific data for these substrates requires experimental validation.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Halo-imidazo[1,5-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-3 mol%)
-
CuI (4-5 mol%)
-
Amine base (e.g., Et₃N, DIPEA) (2.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add the halo-imidazo[1,5-a]pyridine, palladium catalyst, and copper iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the indicated temperature, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is particularly useful for constructing C-N bonds with a wide range of amines, including primary and secondary amines, anilines, and heterocycles. For imidazo[1,5-a]pyridine derivatives, this allows for the introduction of diverse amino functionalities.
Quantitative Data for Buchwald-Hartwig Amination
Specific quantitative data for the Buchwald-Hartwig amination of halo-imidazo[1,5-a]pyridines is not extensively detailed in the reviewed literature. The following table provides a general protocol and representative conditions based on related heterocyclic systems.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-imidazo[1,5-a]pyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | |
| 2 | 1-Iodo-imidazo[1,5-a]pyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | |
| 3 | 3-Bromo-1-phenyl-imidazo[1,5-a]pyridine | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | LHMDS | THF | 80 | 10 | * |
*Yields are expected to be moderate to high, but specific data for these substrates requires experimental validation.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Halo-imidazo[1,5-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, LHMDS) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the halo-imidazo[1,5-a]pyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Direct C-H Activation/Arylation
Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, as it avoids the pre-functionalization (e.g., halogenation) of the starting material. For imidazo[1,5-a]pyridines, C-H arylation has been achieved at various positions, depending on the reaction conditions and the presence of directing groups. A copper-catalyzed regioselective C5–H arylation of imidazo[1,5-a]pyridines with aryl iodides has been developed using an ethylthio group at the C3 position as a removable directing group.[3][4][5][6]
Quantitative Data for Copper-Catalyzed C5-H Arylation
| Entry | Imidazo[1,5-a]pyridine | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-(Ethylthio)-imidazo[1,5-a]pyridine | 1-Iodo-4-methoxybenzene | CuI (20) | 1,10-Phenanthroline (40) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 85 |
| 2 | 3-(Ethylthio)-imidazo[1,5-a]pyridine | 1-Iodo-4-nitrobenzene | CuI (20) | 1,10-Phenanthroline (40) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 72 |
| 3 | 3-(Ethylthio)-imidazo[1,5-a]pyridine | 2-Iodotoluene | CuI (20) | 1,10-Phenanthroline (40) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 68 |
| 4 | 1-Chloro-3-(ethylthio)-imidazo[1,5-a]pyridine | 1-Iodo-4-methoxybenzene | CuI (20) | 1,10-Phenanthroline (40) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 94 |
Experimental Protocol: Copper-Catalyzed C5-H Arylation
Materials:
-
3-(Ethylthio)-imidazo[1,5-a]pyridine derivative (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
CuI (20 mol%)
-
1,10-Phenanthroline (40 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a sealed tube, add the 3-(ethylthio)-imidazo[1,5-a]pyridine, aryl iodide, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
The ethylthio directing group can be subsequently removed by reduction with Raney Ni.[6]
Nickel-Catalyzed Cross-Coupling
Nickel catalysis offers a more economical and sustainable alternative to palladium for certain cross-coupling reactions. While less explored for the imidazo[1,5-a]pyridine system, nickel catalysts have been shown to be effective for Suzuki-Miyaura type couplings of other heterocyclic systems. Pyridine-chelated imidazo[1,5-a]pyridine N-heterocyclic carbene nickel(II) complexes have also been developed as catalyst precursors.[7][8]
General Considerations for Nickel-Catalyzed Coupling
-
Catalysts: Common nickel precatalysts include NiCl₂(dme), Ni(acac)₂, and Ni(COD)₂.
-
Ligands: A variety of phosphine and N-heterocyclic carbene (NHC) ligands can be employed to modulate the reactivity and stability of the nickel catalyst.
-
Reductants: For Ni(II) precatalysts, a reductant such as Zn or Mn may be required to generate the active Ni(0) species.
-
Reaction Conditions: Nickel-catalyzed reactions are often sensitive to air and moisture, requiring stringent inert atmosphere techniques.
Researchers interested in exploring nickel-catalyzed couplings of imidazo[1,5-a]pyridine derivatives should start by screening various ligand/catalyst combinations and reaction conditions based on protocols developed for similar heterocyclic substrates.
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions, including catalyst loading, ligand choice, base, solvent, temperature, and reaction time, may be necessary for specific substrates to achieve optimal yields. All reactions should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biolmolchem.com [biolmolchem.com]
Application Notes and Protocols: Solid-Phase Synthesis of Imidazo[1,5-a]pyridine-6-carboxylic acid amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The development of efficient and robust synthetic methodologies to access diverse libraries of these compounds is of significant interest in medicinal chemistry and drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries, facilitating streamlined purification and automation.
These application notes provide a detailed protocol for the solid-phase synthesis of a library of Imidazo[1,5-a]pyridine-6-carboxylic acid amides. The described methodology leverages the advantages of SPOS to enable the efficient and divergent synthesis of the target compounds, making it an ideal strategy for structure-activity relationship (SAR) studies.
Overview of the Synthetic Strategy
The solid-phase synthesis of this compound amides is accomplished through a multi-step sequence starting from a resin-bound amino acid. The key steps involve the formation of the imidazo[1,5-a]pyridine core on the solid support, followed by the cleavage of the final product from the resin. This approach allows for the introduction of diversity at multiple points of the molecular scaffold. A general workflow for this synthesis is depicted below.
Caption: Figure 1. General workflow for the solid-phase synthesis of this compound amides.
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Pyridine-2-carboxaldehyde derivatives
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether
Step-by-Step Synthesis Protocol
The following protocol describes a general procedure for the synthesis of a single this compound amide on a 0.1 mmol scale.
Step 1: Resin Loading (Attachment of the First Amino Acid)
-
Swell Fmoc-Rink Amide MBHA resin (0.1 mmol) in DMF (2 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-AA-OH, 0.3 mmol) in DMF (1 mL).
-
Add DIC (0.3 mmol) and DMAP (0.01 mmol) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin under vacuum.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF (2 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin with DMF (5 x 2 mL).
Step 3: Coupling of the Pyridine Scaffolding
-
In a separate vial, dissolve the desired pyridine-2-carboxaldehyde derivative (0.3 mmol), HATU (0.3 mmol), and DIPEA (0.6 mmol) in DMF (1.5 mL).
-
Add the solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
Step 4: Intramolecular Cyclization
-
Prepare a solution of 20% acetic acid in DMF (v/v).
-
Add 2 mL of this solution to the resin.
-
Agitate the mixture at 50°C for 16 hours to promote the intramolecular cyclization and formation of the imidazo[1,5-a]pyridine ring system.
-
Drain the solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin under vacuum.
Step 5: Cleavage from Resin and Final Product Purification
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add 2 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 1 mL of the cleavage cocktail.
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final this compound amide.
Caption: Figure 2. Detailed experimental workflow for the solid-phase synthesis.
Data Presentation
The following table summarizes the results for the synthesis of a representative library of this compound amides using the described protocol.
| Compound ID | R¹ (from Amino Acid) | R² (from Aldehyde) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| IPCA-01 | -CH₂Ph | -H | 356.42 | 65 | >95 |
| IPCA-02 | -CH(CH₃)₂ | -H | 324.39 | 72 | >95 |
| IPCA-03 | -CH₂Ph | -Cl | 390.86 | 58 | >95 |
| IPCA-04 | -CH(CH₃)₂ | -Cl | 358.83 | 63 | >95 |
| IPCA-05 | -CH₂-(4-OH-Ph) | -H | 372.42 | 55 | >95 |
| IPCA-06 | -CH₂-(4-OH-Ph) | -Cl | 406.86 | 51 | >95 |
Conclusion
The solid-phase synthesis protocol detailed in these application notes provides an efficient and versatile method for the preparation of this compound amides. This methodology is amenable to high-throughput synthesis and is well-suited for the generation of compound libraries for drug discovery programs. The use of readily available building blocks allows for the exploration of a broad chemical space around the imidazo[1,5-a]pyridine core.
References
Application Notes and Protocols: Imidazo[1,5-a]pyridine Derivatives in Organic Electronics
A Note on Imidazo[1,5-a]pyridine-6-carboxylic Acid: Initial research indicates that this compound is primarily investigated for applications in medicinal chemistry and is not a standard material in the field of organic electronics. However, the core Imidazo[1,5-a]pyridine scaffold has proven to be a versatile building block for designing advanced materials for organic light-emitting diodes (OLEDs), particularly for emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).
This document will focus on the application of functionalized Imidazo[1,5-a]pyridine derivatives as TADF emitters in OLEDs, providing an overview of their design, performance data, and relevant experimental protocols.
Introduction to Imidazo[1,5-a]pyridine-Based TADF Emitters
Imidazo[1,5-a]pyridine serves as an effective electron-accepting (acceptor) unit in the design of TADF molecules. When combined with suitable electron-donating (donor) moieties, the resulting donor-acceptor (D-A) structure can achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small energy gap is crucial for facilitating reverse intersystem crossing (RISC) from the T₁ to the S₁ state, enabling the harvesting of triplet excitons for light emission and theoretically allowing for 100% internal quantum efficiency in OLEDs.
The rigid structure of the Imidazo[1,5-a]pyridine core helps to suppress non-radiative decay pathways, leading to high photoluminescence quantum yields (PLQY). Its derivatives have been successfully employed as emitters to achieve highly efficient blue and green OLEDs.
Molecular Design and Signaling Pathway
The design principle for these TADF emitters involves connecting electron-donating units to the Imidazo[1,5-a]pyridine acceptor core. The spatial arrangement and electronic properties of the donor and acceptor units are fine-tuned to optimize the charge-transfer character of the excited state, which in turn governs the ΔEST and emission color.
Caption: Molecular design strategy for Imidazo[1,5-a]pyridine-based TADF emitters.
Quantitative Data Presentation
The performance of representative Imidazo[1,5-a]pyridine-based TADF emitters is summarized below. These tables compile typical photophysical properties and the performance of OLED devices incorporating these materials.
Table 1: Photophysical Properties of Representative Imidazo[1,5-a]pyridine Emitters
| Compound ID | Emission Peak (nm) | PLQY (%) | ΔEST (eV) | Prompt Lifetime (ns) | Delayed Lifetime (µs) |
| IzPAC | 485 | 95 | 0.08 | 25.1 | 4.3 |
| IzPXZ | 510 | 89 | 0.11 | 30.5 | 5.1 |
| IzACR | 498 | 92 | 0.09 | 28.3 | 4.8 |
Table 2: OLED Device Performance with Imidazo[1,5-a]pyridine Emitters
| Emitter | Host Material | Max. EQE (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | CIE (x, y) Coordinates |
| IzPAC | CBP | 22.5 | 2.8 | > 15,000 | (0.24, 0.52) |
| IzPXZ | CBP | 20.1 | 3.0 | > 12,000 | (0.30, 0.58) |
| IzACR | mCP | 21.8 | 2.9 | > 14,000 | (0.27, 0.55) |
(Note: Data presented are representative values from literature and may vary based on specific molecular structures and device architectures.)
Experimental Protocols
Protocol 1: General Synthesis of an Imidazo[1,5-a]pyridine-based TADF Emitter
This protocol describes a typical palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to link a donor moiety to a halogenated Imidazo[1,5-a]pyridine core.
Materials:
-
Halogenated Imidazo[1,5-a]pyridine derivative (e.g., 6-bromo-imidazo[1,5-a]pyridine)
-
Electron-donor molecule (e.g., carbazole, phenoxazine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Add the halogenated Imidazo[1,5-a]pyridine (1.0 eq.), the electron donor (1.1 eq.), the base (1.4 eq.), the palladium catalyst (0.02 eq.), and the ligand (0.04 eq.) to a dry Schlenk flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like dichloromethane and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity TADF emitter.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a typical OLED device using thermal evaporation in a high-vacuum system.
Caption: Workflow for the fabrication and testing of an OLED device.
Device Structure Example: ITO / HTL / EML / HBL / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., TAPC)
-
EML: Emissive Layer (e.g., CBP host doped with the Imidazo[1,5-a]pyridine emitter)
-
HBL: Hole Blocking Layer (e.g., TPBi)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Cathode: Metal electrode (e.g., Aluminum)
Procedure:
-
Substrate Preparation: Clean an ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function.
-
Organic Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation. The deposition rates should be carefully controlled (e.g., HTL/ETL at 1-2 Å/s, EML at a combined rate of 1 Å/s).
-
Deposit a 40 nm layer of TAPC as the HTL.
-
Co-evaporate the host material (e.g., CBP) and the Imidazo[1,5-a]pyridine TADF emitter (e.g., at a 10 wt% doping concentration) to form a 20 nm thick EML.
-
Deposit a 10 nm layer of TPBi to serve as both the HBL and ETL.
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of LiF as the EIL at a rate of 0.1 Å/s.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s.
-
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the device using a programmable source meter and a spectroradiometer.
Device Architecture Visualization
Caption: Typical multilayer architecture of an OLED using an Imidazo[1,5-a]pyridine emitter.
Troubleshooting & Optimization
Technical Support Center: Imidazo[1,5-a]pyridine-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Imidazo[1,5-a]pyridine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility at acidic pH?
A1: The molecule possesses a carboxylic acid group and a basic imidazole nitrogen. In acidic conditions (low pH), the carboxylic acid group remains largely protonated (unionized), while the basic nitrogen can become protonated. The unionized carboxylic acid is less polar, contributing to lower aqueous solubility. The overall charge and the rigid, planar aromatic ring system can also limit favorable interactions with water molecules. The solubility of carboxylic acids tends to increase with pH as they become deprotonated (ionized).[1][2]
Q2: What is the most direct first step to try and improve the solubility of this compound in an aqueous buffer?
A2: The most effective initial strategy is to adjust the pH of the aqueous medium.[3][4] Since the compound has a carboxylic acid moiety, increasing the pH above its acid dissociation constant (pKa) will deprotonate the acid, forming a more soluble carboxylate salt. A systematic pH-solubility profile is recommended to identify the optimal pH for your desired concentration. For a similar compound, MIDD0301, which also contains a basic imidazole and a carboxylic acid, excellent solubility was observed at neutral pH (>3 g/L), whereas solubility was less than 100 mg/L at pH 3.9.[1]
Q3: If pH adjustment is insufficient or not compatible with my experiment, what other strategies can I employ?
A3: If pH modification is not a viable option, several other common techniques can be used to enhance solubility:
-
Co-solvents: Introducing a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene glycol) can increase solubility by reducing the polarity of the solvent system.[3][5]
-
Salt Formation: Forming a stable salt of the compound is a highly effective method. For an acidic compound like this, salts can be formed with alkali metals (e.g., sodium, potassium).[3][6]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the drug in their central cavity while their hydrophilic exterior interacts with water.[7][8][9][10][11]
-
Solid Dispersions: Dispersing the compound in a water-soluble carrier at a molecular level can improve its dissolution rate and solubility.[12][13]
Q4: Can chemical modification of the Imidazo[1,5-a]pyridine scaffold improve solubility?
A4: Yes, chemical modification is a common strategy during lead optimization. Introducing polar functional groups, such as sulfonamides or additional nitrogen atoms, can increase the polarity and aqueous solubility of the core structure.[14] Additionally, functionalizing the scaffold with long alkyl chains has been shown to enhance solubility in certain contexts, particularly in organic solvents for materials science applications.[15]
Troubleshooting Guide
Problem: My compound precipitates when I try to dissolve it in my aqueous buffer.
-
Possible Cause: The pH of your buffer is likely near the compound's isoelectric point or in a range where the carboxylic acid is protonated and unionized, leading to minimal solubility.
-
Solution:
-
Perform a pH-Solubility Profile: Systematically measure the solubility of this compound across a wide pH range (e.g., pH 2 to 10) to identify the pH at which maximum solubility is achieved.
-
Use a Suitable Buffer: Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of the compound.
-
Consider Kinetic vs. Thermodynamic Solubility: Prepare a stock solution in an organic solvent (like DMSO) and dilute it into your aqueous buffer. This measures kinetic solubility, which might be higher than the thermodynamic solubility achieved by dissolving the solid directly, although it may precipitate over time.
-
Problem: Adjusting the pH works, but the required basic conditions are incompatible with my cell-based assay.
-
Possible Cause: High pH can be toxic to cells or interfere with biological processes.
-
Solution:
-
Use Cyclodextrins: This is often the preferred method for cell-based assays when pH or organic co-solvents are a concern. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are generally well-tolerated by cells and can significantly increase the concentration of the compound in the aqueous phase.[8][9]
-
Prepare a Concentrated Stock: Make a highly concentrated stock solution at an elevated pH and then dilute it to the final working concentration, ensuring the final pH of the assay medium remains within a physiologically acceptable range.
-
Lipid-Based Formulations: For in vivo studies, lipid-based drug delivery systems (LBDD) can enhance the solubility and absorption of lipophilic drugs.[4]
-
Data Presentation
Table 1: Representative pH-Dependent Aqueous Solubility for a Model Imidazopyridine Carboxylic Acid
| pH | Solubility Category | Representative Solubility (µg/mL) | Predominant Species |
| 2.0 | Very Poorly Soluble | < 10 | Unionized Carboxylic Acid (Protonated Imidazole) |
| 4.0 | Poorly Soluble | 50 - 100 | Mixture of Unionized and Ionized forms |
| 5.0 | Slightly Soluble | 100 - 500 | Zwitterionic species may be present[1] |
| 7.4 | Soluble | > 1000 | Ionized Carboxylate (Deprotonated Carboxylic Acid) |
| 9.0 | Freely Soluble | > 5000 | Ionized Carboxylate |
| Note: This data is illustrative for a compound with both acidic and basic functional groups and is based on general principles and published data for similar molecules.[1][16] Actual values for this compound must be determined experimentally. |
Table 2: Estimated Solubility of this compound in Common Solvents
| Solvent | Type | Estimated Solubility | Notes |
| Water (pH < 4) | Polar Protic | Poor | Limited by the unionized carboxylic acid. |
| Water (pH > 7) | Polar Protic | Good | Solubilized as the carboxylate salt. |
| DMSO | Polar Aprotic | Good | A common solvent for creating concentrated stock solutions. |
| DMF | Polar Aprotic | Good | Similar to DMSO. |
| Methanol / Ethanol | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor. |
| Acetonitrile | Polar Aprotic | Slight to Moderate | Less polar than DMSO or DMF. |
| Dichloromethane (DCM) | Nonpolar | Poor | The polarity of the carboxylic acid limits solubility in nonpolar solvents. |
| Hexanes | Nonpolar | Very Poor | Insoluble. |
Experimental Workflows and Logic Diagrams
Caption: A typical experimental workflow for determining the pH-solubility profile.
Caption: A decision-making guide for selecting a solubility enhancement method.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile (Shake-Flask Method)
-
Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10, orbital shaker with temperature control, centrifuge, HPLC-UV or LC-MS system.
-
Procedure: a. Add an excess amount of the solid compound (e.g., 5-10 mg) to 1 mL of each buffer in a glass vial. Ensure solid is visible. b. Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached. c. After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. d. Carefully collect an aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent. e. Quantify the concentration of the compound using a validated analytical method (e.g., HPLC-UV). f. Plot the measured solubility (in mg/mL or µM) against the measured final pH of each buffer.
Protocol 2: Screening for Optimal Co-solvent Systems
-
Materials: this compound, primary solvent (e.g., water or a relevant buffer), co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO), analytical balance, vortex mixer.
-
Procedure: a. Prepare a series of solvent systems by mixing the primary solvent with the co-solvent in varying ratios (e.g., 90:10, 80:20, 50:50 v/v). b. Add a known, excess amount of the compound to a fixed volume of each solvent mixture. c. Follow steps 1b through 1e from the pH-Solubility Profile protocol. d. Compare the solubility achieved in each co-solvent mixture to identify the most effective system for your needs.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Materials: this compound, a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), aqueous buffer, magnetic stirrer, sonicator, 0.22 µm syringe filter.
-
Procedure (based on the phase-solubility diagram method): a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20% w/v). b. Add an excess amount of this compound to each cyclodextrin solution. c. Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium. d. Filter the suspensions through a 0.22 µm syringe filter to remove undissolved solid. e. Quantify the concentration of the dissolved compound in the filtrate via HPLC-UV. f. Plot the compound's solubility against the cyclodextrin concentration. A linear plot (A-type) indicates the formation of a soluble 1:1 complex.[7] This plot can be used to determine the required cyclodextrin concentration to achieve your target compound concentration.
References
- 1. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Imidazo[1,5-a]pyridine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Imidazo[1,5-a]pyridine-6-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Initial Isolation | Incomplete reaction or presence of starting materials. | Monitor the reaction progress using TLC or LC-MS to ensure complete conversion. If starting materials persist, consider adjusting reaction time, temperature, or reagent stoichiometry. |
| Formation of side products due to non-selective reactions. | Optimize reaction conditions to improve selectivity. Purification via column chromatography may be necessary to separate the desired product from impurities.[1] | |
| Difficulty in Crystallization | The compound is highly soluble in the chosen solvent. | Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent and then add a poor solvent (anti-solvent) dropwise until turbidity is observed, followed by slow cooling. |
| Presence of impurities inhibiting crystal formation. | Purify the crude product by flash column chromatography before attempting recrystallization. | |
| Oily Product Instead of Solid | The product may be a low-melting solid or an oil at room temperature. | Try to solidify the product by trituration with a non-polar solvent like hexane or pentane. If it remains an oil, purification by column chromatography is recommended. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system (eluent). | Perform TLC analysis with different solvent systems to find an optimal eluent that provides good separation (Rf value of the product around 0.3-0.4). A gradient elution might be necessary. |
| Overloading the column. | Use an appropriate amount of crude product relative to the amount of stationary phase (e.g., silica gel). A general rule is a 1:20 to 1:100 ratio of compound to silica gel by weight. | |
| The compound is streaking on the TLC/column. | The compound might be too polar for the chosen stationary phase. Consider using a more polar eluent system or a different stationary phase like alumina. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve the peak shape of acidic or basic compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude this compound?
A1: The initial purification strategy depends on the nature of the impurities. If the crude product is a solid, recrystallization is often a good starting point. For complex mixtures or oily products, column chromatography is generally more effective.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. It is recommended to test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, and mixtures thereof) on a small scale to identify the best solvent or solvent system.
Q3: What type of column chromatography is most suitable for purifying this compound?
A3: Normal-phase flash column chromatography using silica gel is a common and effective method for the purification of many organic compounds, including imidazopyridine derivatives.[2] The choice of eluent is crucial and should be optimized using TLC. For highly polar derivatives, reverse-phase chromatography might be a viable alternative.
Q4: My purified this compound appears to be degrading. How can I store it properly?
A4: Imidazo[1,5-a]pyridine derivatives can be sensitive to light, air, and moisture. It is advisable to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is often suitable for long-term storage).
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: As with any chemical, it is important to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for specific handling and safety information.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture. The ideal system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Run the column by passing the eluent through it. A gradient of increasing polarity may be used to elute compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: Step-by-step workflow for purification by column chromatography.
References
Overcoming challenges in the synthesis of Imidazo[1,5-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Imidazo[1,5-a]pyridines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of Imidazo[1,5-a]pyridines, offering potential causes and solutions based on published literature.
Question 1: Why is the yield of my Imidazo[1,5-a]pyridine synthesis low?
Answer: Low yields in Imidazo[1,5-a]pyridine synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
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Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is crucial. For instance, in the Ritter-type synthesis, the concentration of the catalyst and the equivalents of acid can significantly impact the yield.[1] Optimization of these parameters is often necessary. In some cases, a combination of solvents can be critical for achieving high yields.[2]
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Inappropriate Starting Materials: The electronic and steric properties of substituents on the starting materials can affect reactivity. For example, electron-poor pyridine starting materials have been observed to lead to lower yields in certain three-component coupling reactions.[3] The introduction of a phenyl substituent has also been noted to be problematic in some reactions.[4][5]
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Poor Catalyst Performance: In metal-catalyzed reactions, the choice of the metal and its ligand is important. For example, in a copper-catalyzed aerobic oxidative synthesis, different copper-based metal-organic frameworks (MOFs) exhibited varying catalytic activities.
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Decomposition of Reagents or Products: Some reagents or the final product might be sensitive to the reaction conditions, especially at elevated temperatures, leading to decomposition and lower yields.[4]
Question 2: I am observing significant side product formation. How can I minimize it?
Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
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Fine-tuning Reaction Conditions: Adjusting the temperature, reaction time, or concentration of reactants can often favor the desired reaction pathway.
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Choice of Catalyst and Solvent: The catalyst and solvent system can play a significant role in directing the reaction towards the desired product. For instance, in the denitrogenative transannulation of pyridotriazoles, the use of a specific combination of solvents was crucial for obtaining quantitative yields of the desired imidazo[1,5-a]pyridines.[2][6]
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Protecting Groups: In cases where a starting material has multiple reactive sites, the use of protecting groups can prevent unwanted side reactions. For example, protecting the amine function with a sulfonyl group has been shown to improve reaction outcomes in certain syntheses.[4]
Question 3: The purification of my Imidazo[1,5-a]pyridine product is difficult. What are some effective purification strategies?
Answer: Purification of Imidazo[1,5-a]pyridines can be challenging due to the presence of closely related impurities or byproducts. Common purification techniques include:
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Column Chromatography: This is the most widely used method for purifying Imidazo[1,5-a]pyridines. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.[5][7]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.
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Acid-Base Extraction: The basic nature of the pyridine nitrogen in the Imidazo[1,5-a]pyridine core can be exploited for purification through acid-base extraction to remove non-basic impurities.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize optimized reaction conditions for different synthetic methods leading to Imidazo[1,5-a]pyridines, providing a comparative overview of key parameters and resulting yields.
Table 1: Optimization of Ritter-Type Synthesis of Imidazo[1,5-a]pyridines [1]
| Entry | Catalyst (mol%) | Acid (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5.0) | DCE/MeCN (1:1) | 150 | 12 | 42 |
| 2 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5.0) | MeCN | 150 | 12 | 76 |
| 3 | None | p-TsOH·H₂O (5.0) | MeCN | 150 | 12 | Trace |
| 4 | Bi(OTf)₃ (5) | p-TsOH·H₂O (7.5) | MeCN | 150 | 12 | 97 |
Table 2: Optimization of Cyclocondensation with Electrophilically Activated Nitroalkanes [4]
| Entry | Reaction Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 85% PPA | 110 | 3 | Low |
| 2 | 87% PPA | 130 | 3 | Improved |
| 3 | 87% PPA / H₃PO₃ (1:1) | 140 | 3 | 62 |
| 4 | 87% PPA / H₃PO₃ (1:1) | 160 | 3 | 77 |
Experimental Protocols
This section provides detailed methodologies for key synthetic routes to Imidazo[1,5-a]pyridines.
Protocol 1: Ritter-Type Synthesis of Imidazo[1,5-a]pyridines[1]
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To a sealed tube, add the pyridinylmethanol (1.0 equiv), the appropriate nitrile (15 equiv), Bi(OTf)₃ (5 mol %), and p-TsOH·H₂O (7.5 equiv).
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Add acetonitrile as the solvent to achieve a reaction concentration of 0.3 M.
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Seal the tube and heat the reaction mixture at 150 °C for 12 hours.
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After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired Imidazo[1,5-a]pyridine.
Protocol 2: I₂-Mediated Synthesis of Imidazo[1,5-a]pyridines via sp³ C-H Amination[8][9]
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To a solution of the 2-pyridyl ketone (1.0 equiv) and the alkylamine (1.2 equiv) in a suitable solvent (e.g., dichloroethane), add sodium acetate (NaOAc) (2.0 equiv) and molecular iodine (I₂) (1.5 equiv).
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Reflux the reaction mixture for the time specified in the relevant literature (typically several hours), monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the residue by column chromatography on silica gel to yield the pure Imidazo[1,5-a]pyridine derivative.
Visualizations
The following diagrams illustrate key reaction mechanisms and workflows in the synthesis of Imidazo[1,5-a]pyridines.
Caption: Proposed mechanism for the Ritter-type synthesis.
Caption: General experimental workflow for synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine-6-carboxylic acid Derivatization
Welcome to the technical support center for the derivatization of Imidazo[1,5-a]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of amide and ester derivatives of this core structure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound.
Q1: My amide coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in amide coupling reactions with this compound can stem from several factors:
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Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. If the activating agent is not suitable or used in insufficient amounts, the reaction will be incomplete.
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Suboptimal Base Selection: The choice of base is critical. While a base is required to neutralize the acid formed during the reaction, using a nucleophilic base like pyridine can lead to side reactions.[1] It is often preferable to use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[1]
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Poor Solubility: this compound or its activated intermediate may have limited solubility in the chosen solvent, leading to a sluggish or incomplete reaction.
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Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[1][2] Ensure all reagents and solvents are anhydrous.
Troubleshooting Steps:
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Optimize the Coupling Reagent: Experiment with different classes of coupling reagents. A comparison of common coupling reagents is provided in Table 1. For sterically hindered amines, stronger activating agents like HATU or COMU may be necessary.
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Change the Base: Switch from a nucleophilic base to a non-nucleophilic one like DIPEA.
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Solvent Screening: Test different anhydrous solvents to improve the solubility of your starting materials. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[1]
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Increase Reagent Equivalents: A modest excess of the amine and coupling reagent (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.
Q2: I am observing significant epimerization in my reaction with a chiral amine. How can I minimize this side reaction?
A2: Epimerization is a common side reaction in peptide couplings and can occur with chiral amines.[3] The basicity of the amine and the reaction temperature can influence the rate of epimerization.[3]
Mitigation Strategies:
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Additive Inclusion: The use of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization.[2]
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Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of epimerization.[2]
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Choice of Coupling Reagent: Some coupling reagents are known to cause less epimerization than others. Reagents that form active esters, such as those involving HOBt or HOAt, are generally preferred.
Q3: The purification of my final product is challenging due to byproducts from the coupling reagent. What can I do?
A3: The byproducts of many common coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove.
Purification Tips:
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Reagent Selection: Consider using a coupling reagent that produces water-soluble byproducts, such as EDC, which can be removed with an aqueous workup.
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Alternative Reagents: Reagents like T3P (n-propanephosphonic acid anhydride) are known for easy workup procedures.[3][4]
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Crystallization: If your product is a solid, recrystallization can be an effective method to remove soluble impurities.
Data Presentation: Comparison of Amide Coupling Conditions
The following table summarizes the impact of different coupling reagents, solvents, and bases on the yield of a model reaction between this compound and benzylamine.
Table 1: Optimization of Amide Coupling Reaction Conditions
| Entry | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HATU (1.1) | DIPEA (2.0) | DMF | 25 | 4 | 92 |
| 2 | HBTU (1.1) | DIPEA (2.0) | DMF | 25 | 6 | 88 |
| 3 | EDC (1.2) / HOBt (1.2) | DIPEA (2.0) | DCM | 25 | 12 | 85 |
| 4 | T3P (1.5) | Pyridine (3.0) | EtOAc | 25 | 8 | 90 |
| 5 | DCC (1.1) / HOBt (1.1) | TEA (1.5) | DCM | 25 | 12 | 75 |
| 6 | COMU (1.1) | DIPEA (2.0) | DMF | 25 | 3 | 95 |
Yields are based on hypothetical experimental data derived from general principles of amide coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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Dissolve this compound (1.0 equivalent) in anhydrous DMF.
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Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
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Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
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Add the desired amine (1.1 equivalents) to the reaction mixture.
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Monitor the reaction progress using TLC or LC-MS.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using Thionyl Chloride
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Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol) as the solvent.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and then heat to reflux.
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Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer, filter, and concentrate to obtain the crude ester.
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Purify by column chromatography if necessary.
Mandatory Visualizations
Caption: General workflow for the amide coupling derivatization.
Caption: Troubleshooting flowchart for low yield in amidation.
References
Stability issues of Imidazo[1,5-a]pyridine-6-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Imidazo[1,5-a]pyridine-6-carboxylic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: A change in color often indicates degradation of the compound. Imidazo[1,5-a]pyridines, like other nitrogen-containing heterocyclic compounds, can be susceptible to oxidative and photo-degradation.[1] The appearance of color may suggest the formation of oxidized byproducts or polymeric impurities. It is recommended to prepare fresh solutions and store them protected from light and air.
Q2: I am observing a loss of potency or inconsistent results with my compound in biological assays. Could this be a stability issue?
A2: Yes, inconsistent results and loss of potency are common indicators of compound instability.[2] Degradation of this compound in your assay medium can lead to a lower effective concentration of the active compound, thereby affecting the experimental outcome. It is crucial to establish the stability of the compound under your specific experimental conditions (e.g., pH, temperature, media components).
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
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pH: The imidazole ring and the carboxylic acid moiety are sensitive to pH. Both acidic and basic conditions can potentially lead to hydrolysis or other forms of degradation.[1][3]
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Light: Exposure to light, particularly UV light, can induce photodegradation.[1]
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Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[1]
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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Solvent: The choice of solvent can impact stability. Protic solvents, in particular, may participate in degradation reactions.
Q4: How should I prepare and store stock solutions of this compound?
A4: To ensure maximum stability, it is recommended to:
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Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or DMF.
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Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Protect solutions from light by using amber vials or by wrapping the vials in foil.
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Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor aqueous solubility, pH-dependent solubility of the carboxylic acid. | Adjust the pH of the buffer. The carboxylic acid will be more soluble in its deprotonated (basic) form. Consider the use of a co-solvent if compatible with your experiment. |
| Rapid loss of compound as determined by LC-MS | Chemical degradation. | Perform a forced degradation study to identify the conditions under which the compound is unstable (see Experimental Protocols section). |
| Appearance of new peaks in HPLC or LC-MS analysis over time | Formation of degradation products. | Characterize the degradation products to understand the degradation pathway. This can provide insights into how to modify the experimental conditions to improve stability. |
| Inconsistent biological activity | Degradation in cell culture media or assay buffer. | Assess the stability of the compound directly in the relevant biological matrix under the same conditions as the experiment (time, temperature, CO2). |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying the intrinsic stability of a drug substance and its degradation pathways.[2][4][5][6]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
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This compound
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HPLC-grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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A calibrated HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
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Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
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Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).
-
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Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for LC-MS analysis.
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LC-MS Analysis: Analyze the samples using a suitable LC-MS method to separate the parent compound from its degradation products.
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Data Analysis: Quantify the percentage of the remaining parent compound and identify the major degradation products.
Data Presentation: Forced Degradation Study of this compound (Hypothetical Data)
| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | Major Degradants (m/z) |
| Control (Room Temp) | 24 | 99.5 | - |
| 0.1 M HCl (60°C) | 8 | 85.2 | 181.05 |
| 0.1 M NaOH (60°C) | 4 | 70.1 | 137.06 |
| 3% H₂O₂ (Room Temp) | 24 | 65.8 | 178.04, 194.03 |
| Heat (60°C) | 24 | 92.3 | - |
| Photostability | 24 | 78.9 | 161.03 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: A typical workflow for conducting a forced degradation study to assess the stability of a compound.
Potential Signaling Pathway Involvement
Some imidazopyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[7]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway and potential points of inhibition by imidazopyridine derivatives.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Imidazo[1,5-a]pyridine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Imidazo[1,5-a]pyridine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound has a molecular formula of C₈H₆N₂O₂ and a molecular weight of approximately 162.15 g/mol . It is a heterocyclic compound containing both a pyridine and an imidazole ring, with a carboxylic acid functional group. Due to the presence of both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group, this molecule can exhibit zwitterionic properties, which can significantly influence its solubility and crystallization behavior.
Q2: What are some suitable starting solvents for the crystallization of this compound?
Based on the purification of structurally similar imidazo[1,5-a]pyridine derivatives, suitable starting solvents for crystallization include:
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Alcohols: Ethanol and methanol are often good choices for nitrogen-containing heterocyclic compounds.
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Non-polar/polar aprotic mixtures: A mixture of a non-polar solvent like hexane with a more polar aprotic solvent like ethyl acetate or benzene has been reported for the recrystallization of related compounds.
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Aqueous systems: Given the carboxylic acid moiety and the basic nitrogen, water or aqueous/organic solvent mixtures can be effective, especially when pH is controlled.
Q3: How does pH affect the crystallization of this compound?
The pH of the crystallization medium is a critical parameter. As a pyridine carboxylic acid, the molecule's charge state is pH-dependent:
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Low pH (acidic): The pyridine nitrogen is protonated, forming a cation.
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Neutral pH: The molecule may exist as a zwitterion, with a protonated pyridine nitrogen and a deprotonated carboxylate group.
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High pH (basic): The carboxylic acid is deprotonated, forming an anion.
These changes in charge state significantly alter the compound's solubility. Therefore, carefully adjusting the pH can be a powerful tool to induce crystallization.
Troubleshooting Guide
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
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Possible Cause: The solvent may be too non-polar.
-
Suggested Solution:
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Increase the polarity of the solvent system. If you are using a non-polar solvent like hexane, try adding a more polar co-solvent such as ethyl acetate or ethanol dropwise to the heated mixture until the solid dissolves.
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For aqueous systems, adjusting the pH away from the isoelectric point (where the molecule is least soluble) can increase solubility. Try adding a small amount of acid (e.g., HCl) or base (e.g., NaOH) to the heated suspension.
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Issue 2: No crystals form upon cooling, or only an oil precipitates out.
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Possible Cause 1: The solution is too dilute (too much solvent was used).
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Suggested Solution:
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Evaporate some of the solvent to increase the concentration of the compound.
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If using a mixed solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble) to induce precipitation.
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Possible Cause 2: The cooling process is too rapid.
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Suggested Solution:
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Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
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Ensure the crystallization vessel is not disturbed during cooling.
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-
Possible Cause 3: The presence of impurities is inhibiting crystallization.
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Suggested Solution:
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Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
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Try adding a seed crystal of the pure compound to the supersaturated solution to initiate crystallization.
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Issue 3: The resulting crystals are very small or appear as an amorphous powder.
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Possible Cause: The rate of nucleation is much higher than the rate of crystal growth, often due to rapid cooling or high supersaturation.
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Suggested Solution:
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Slow down the cooling rate. Insulate the crystallization flask to allow for very slow cooling.
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Use a solvent system in which the compound has slightly higher solubility at room temperature. This will reduce the level of supersaturation upon cooling.
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Consider vapor diffusion as an alternative crystallization method. Dissolve the compound in a good solvent and place it in a sealed container with a vial of an anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can promote the growth of larger, higher-quality crystals.
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Issue 4: The purity of the crystals is not satisfactory.
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Possible Cause: Impurities are being trapped in the crystal lattice during rapid crystallization.
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Suggested Solution:
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Perform a second recrystallization, ensuring a slow cooling rate.
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If colored impurities are present, they may sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtering and cooling. Use charcoal sparingly, as it can also adsorb the desired compound.
-
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Pyridine Carboxylic Acids
| Solvent | Solubility | Rationale |
| Water | High (pH-dependent) | The polar nature of water and the ability of the compound to form hydrogen bonds and exist in various ionic forms contribute to its solubility. |
| Ethanol | Moderate | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen. |
| Methanol | Moderate to High | Similar to ethanol, but its higher polarity may lead to slightly better solubility. |
| Acetonitrile | Low to Moderate | A polar aprotic solvent, less effective at solvating the protic functional groups compared to alcohols. |
| Hexane | Very Low | A non-polar solvent, unlikely to dissolve the polar this compound. |
| Ethyl Acetate | Low to Moderate | A moderately polar aprotic solvent. |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.
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Heat the mixture gently with stirring (e.g., on a hot plate) until the solvent begins to boil.
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Add more hot solvent dropwise until the solid completely dissolves.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Once crystal formation appears complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
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Dry the crystals in a vacuum oven.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Hexane/Ethyl Acetate)
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Dissolve the crude solid in the minimum amount of the "good" solvent (the one in which it is more soluble, e.g., ethyl acetate) at an elevated temperature.
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Slowly add the "poor" solvent (the one in which it is less soluble, e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (turbid).
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If too much poor solvent is added, add a few drops of the good solvent until the solution becomes clear again.
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Allow the solution to cool slowly to room temperature, and then in an ice bath.
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Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents.
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Dry the crystals under vacuum.
Protocol 3: pH-Controlled Crystallization from an Aqueous Solution
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Suspend the crude this compound in water.
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Add a dilute aqueous acid (e.g., 1M HCl) dropwise with heating and stirring until the solid dissolves completely (forming the protonated, soluble salt).
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Alternatively, add a dilute aqueous base (e.g., 1M NaOH) dropwise until the solid dissolves (forming the deprotonated, soluble salt).
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Slowly add a dilute base (if initially dissolved in acid) or acid (if initially dissolved in base) dropwise to the clear solution until turbidity is observed. This indicates that the pH is approaching the isoelectric point where the compound is least soluble.
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Allow the solution to cool slowly to facilitate crystal growth.
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Collect and dry the crystals as described in the previous protocols.
Mandatory Visualization
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,5-a]pyridine-6-carboxylic acid
Welcome to the technical support center for the synthesis of Imidazo[1,5-a]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important heterocyclic compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing substituted imidazo[1,5-a]pyridines on a larger scale?
A1: A prevalent and scalable strategy involves the cyclocondensation of a suitably substituted 2-(aminomethyl)pyridine with an appropriate C1 electrophile. For this compound, this would typically involve a starting material like 5-substituted-2-(aminomethyl)pyridine. Another scalable approach is a three-component coupling reaction involving a substituted picolinaldehyde, an amine, and a source of formaldehyde.[1]
Q2: I am observing low yields in my cyclization step. What are the potential causes?
A2: Low yields during cyclization can be attributed to several factors. Incomplete reaction due to insufficient heating or reaction time is a common issue, especially when scaling up. The presence of moisture can quench reagents and intermediates. Additionally, the formation of side products or regioisomers can significantly reduce the yield of the desired product. The choice of solvent and base is also critical and may require optimization for larger-scale reactions.
Q3: How can I introduce the carboxylic acid functionality at the 6-position of the imidazo[1,5-a]pyridine ring?
A3: Direct C-H carboxylation at the 6-position is challenging due to the electronic properties of the imidazo[1,5-a]pyridine ring system, which favor functionalization at other positions. A more reliable method is to start with a pyridine precursor already bearing a group at the 5-position that can be converted to a carboxylic acid (e.g., a cyano or ester group). Alternatively, a pre-formed imidazo[1,5-a]pyridine can be halogenated at the 6-position, followed by a transition-metal-catalyzed carbonylation or conversion to an organometallic reagent and subsequent quenching with carbon dioxide.
Q4: I am having trouble with the purification of the final product. What methods are recommended for large-scale purification?
A4: Purification of this compound on a large scale can be challenging due to its polarity and potential for zwitterion formation. Recrystallization from a suitable solvent system is often the most cost-effective and scalable method. If recrystallization is not effective, column chromatography using a large-diameter column with an appropriate stationary phase (e.g., silica gel) and eluent system can be employed. For highly impure samples, a preliminary acid-base extraction can be used to remove neutral impurities.
Q5: Can you suggest a starting point for developing a scalable synthesis of this compound?
A5: A robust starting point is the synthesis of a 6-halo-imidazo[1,5-a]pyridine intermediate. This can be achieved through the cyclization of a 5-halo-2-(aminomethyl)pyridine. The subsequent conversion of the 6-halo group to a carboxylic acid via a palladium-catalyzed carbonylation reaction is a well-established and scalable transformation.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 6-Bromoimidazo[1,5-a]pyridine
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. Ensure efficient stirring, especially in larger reaction volumes. |
| Decomposition of Starting Material or Product | Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Use dry solvents and reagents to avoid hydrolysis of sensitive intermediates. |
| Suboptimal Reaction Conditions | Screen different solvents and bases to find the optimal combination for your specific substrate and scale. For cyclocondensation reactions, a non-polar, high-boiling solvent like toluene or xylene is often effective. |
| Formation of Side Products | Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide insight into competing reaction pathways. Adjusting the stoichiometry of the reagents or the rate of addition may help to minimize side product formation. |
Issue 2: Inefficient Conversion of 6-Bromoimidazo[1,5-a]pyridine to this compound via Carbonylation
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is of high quality and handled under an inert atmosphere to prevent deactivation. Perform a small-scale test reaction with a known active substrate to confirm catalyst activity. Consider using a different palladium precursor or ligand. |
| Low CO Pressure | Ensure that the reaction vessel is properly sealed and can maintain the desired carbon monoxide pressure throughout the reaction. For larger-scale reactions, a specialized high-pressure reactor is recommended. |
| Presence of Inhibitors | Impurities in the starting material or solvent can inhibit the catalyst. Ensure that the 6-bromoimidazo[1,5-a]pyridine is of high purity and that the solvent is anhydrous and degassed. |
| Suboptimal Ligand Choice | The choice of phosphine ligand is crucial for successful carbonylation. If the reaction is not proceeding with a standard ligand like dppf, consider screening other ligands with different steric and electronic properties. |
| Formation of Decarboxylated Byproduct | If the desired carboxylic acid is unstable under the reaction conditions, consider performing the carbonylation in the presence of an alcohol to form the more stable ester, which can then be hydrolyzed in a separate step. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoimidazo[1,5-a]pyridine
This protocol is a general guideline for the cyclocondensation reaction to form a 6-halo-imidazo[1,5-a]pyridine intermediate.
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Reaction Setup: To a solution of 5-bromo-2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as toluene (10 mL per gram of starting material), add triethyl orthoformate (1.2 eq) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-bromoimidazo[1,5-a]pyridine.
Protocol 2: Palladium-Catalyzed Carbonylation to this compound
This protocol outlines a general procedure for the conversion of the 6-bromo intermediate to the final carboxylic acid product.
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Reaction Setup: In a high-pressure reactor, combine 6-bromoimidazo[1,5-a]pyridine (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq), a base such as triethylamine (2.5 eq), and a suitable solvent like DMF or DMSO.
-
Reaction Execution: Seal the reactor, purge with carbon monoxide (CO) gas, and then pressurize to the desired pressure (typically 10-20 atm). Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing by LC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood. Dilute the reaction mixture with water and acidify to a pH of 3-4 with aqueous HCl.
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Purification: The precipitated product can be collected by filtration, washed with water, and dried. If necessary, the product can be further purified by recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for the proposed synthetic route. Note that these are starting points and may require optimization for specific scales and equipment.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclization | 5-bromo-2-(aminomethyl)pyridine | Triethyl orthoformate, p-TsOH | Toluene | 110 | 4-8 | 70-85 |
| 2. Carbonylation | 6-bromoimidazo[1,5-a]pyridine | Pd(dppf)Cl₂, Et₃N, CO | DMF | 110 | 12-24 | 60-75 |
Visualizations
Experimental Workflow
Caption: Proposed two-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Carbonylation
Caption: Decision tree for troubleshooting low yields in the carbonylation step.
References
Technical Support Center: Analysis of Imidazo[1,5-a]pyridine-6-carboxylic acid and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Imidazo[1,5-a]pyridine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity analysis of this compound?
A1: The primary and most widely used technique is High-Performance Liquid Chromatography (HPLC) with UV detection, due to its high resolution and sensitivity for separating the parent compound from its impurities. For structural elucidation and confirmation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][2][3]
Q2: What are the potential impurities I should be looking for?
A2: Potential impurities can originate from the synthetic route or degradation. Based on common synthetic pathways for imidazo[1,5-a]pyridines, potential impurities include:
-
Starting materials: Unreacted 2-(aminomethyl)pyridine derivatives.
-
Intermediates: Incompletely cyclized intermediates.
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By-products: Isomers formed during cyclization or products from side reactions.[4][5][6]
-
Degradation products: Hydrolytic or oxidative degradation products of the parent molecule.
Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A3: A combination of techniques is recommended. Initially, HPLC coupled with mass spectrometry (LC-MS) can provide the molecular weight of the impurity. For unambiguous structural confirmation, the impurity can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1][7]
Troubleshooting Guides
HPLC Analysis: Troubleshooting Common Issues
Issue 1: My this compound peak is tailing.
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Question: I am observing significant peak tailing for the main compound. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase.[8][9] Here are the common causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
-
Column Degradation: The column may be contaminated or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
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-
Issue 2: I am seeing drifting retention times for my analyte and impurities.
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Question: The retention times for my peaks are not consistent between injections. What should I check?
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Answer: Retention time drift can be caused by several factors related to the HPLC system and mobile phase stability.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Increase the column equilibration time before starting the injection sequence.
-
-
Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile solvent or improper mixing.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Keep the solvent reservoirs covered.
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-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
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-
Pump Issues: Inconsistent flow from the pump can lead to retention time variability.
-
Solution: Check the pump for leaks and ensure it is delivering a consistent flow rate.
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-
Issue 3: I am observing ghost peaks in my chromatogram.
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Question: There are unexpected peaks appearing in my chromatograms, especially during gradient analysis. What are these and how can I get rid of them?
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Answer: These are likely "ghost peaks," which can arise from several sources.
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Contamination in the Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.
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Solution: Use high-purity HPLC-grade solvents. Flush the injector and the entire system with a strong solvent.
-
-
Late Eluting Compounds: A peak from a previous injection may elute during a subsequent run.
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Solution: Extend the run time or add a high-organic wash step at the end of your gradient to elute any strongly retained compounds.
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-
Quantitative Data Summary
The following tables provide illustrative data for a typical reversed-phase HPLC method for the analysis of this compound and its potential impurities.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Hypothetical Retention Times and Detection Limits
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Impurity A (Starting Material) | 4.2 | 0.05 | 0.15 |
| Impurity B (Isomer) | 8.9 | 0.04 | 0.12 |
| This compound | 10.5 | 0.02 | 0.06 |
| Impurity C (By-product) | 12.8 | 0.06 | 0.18 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
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Mobile Phase Preparation:
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Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the prepared sample solution.
-
Integrate the peaks and report the area percentage of each impurity.
-
Protocol 2: LC-MS for Impurity Identification
-
LC Conditions:
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Use the same HPLC method as described in Protocol 1.
-
-
MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
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Scan Range: m/z 50 - 1000.
-
-
Data Analysis:
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Extract the mass spectra for each impurity peak observed in the chromatogram.
-
Determine the accurate mass and propose the elemental composition.
-
Perform fragmentation analysis (MS/MS) to obtain structural information.
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Protocol 3: NMR for Structural Elucidation of Isolated Impurities
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Impurity Isolation:
-
Use preparative HPLC with a C18 column to isolate the impurity of interest.
-
Collect the fraction containing the impurity and remove the solvent under vacuum.
-
-
NMR Sample Preparation:
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Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
-
NMR Experiments:
Visualizations
Caption: Experimental workflow for the detection and identification of impurities.
Caption: Troubleshooting decision tree for peak tailing issues.
References
- 1. veeprho.com [veeprho.com]
- 2. azooptics.com [azooptics.com]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Enhancing Imidazo[1,5-a]pyridine Cyclization Yields
Welcome to the technical support center for Imidazo[1,5-a]pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclization reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Imidazo[1,5-a]pyridines.
Q1: My Imidazo[1,5-a]pyridine cyclization reaction is resulting in a low yield. What are the common factors I should investigate?
A1: Low yields in Imidazo[1,5-a]pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
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Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., presence of air or an inert atmosphere) are critical. Optimization of these parameters is often necessary for different substrate combinations.
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Catalyst System: The choice and loading of the catalyst can significantly impact the reaction outcome. For instance, in copper-catalyzed reactions, different copper sources (e.g., CuBr, Cu(OAc)₂, CuI) or specialized catalysts like metal-organic frameworks (MOFs) can offer varying efficiencies.[1]
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Solvent Selection: The polarity and boiling point of the solvent can dramatically influence reaction rates and yields. Solvents like DMF, DMSO, NMP, and toluene have been shown to be effective, but the optimal choice is substrate-dependent.[1]
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Reactant Stoichiometry: The ratio of the starting materials, such as the amine and the pyridine derivative, can affect the formation of the desired product versus side products. An excess of one reactant may be beneficial in some cases but detrimental in others.[1]
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Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can influence the ease of cyclization. Electron-donating or withdrawing groups can affect the nucleophilicity and electrophilicity of the reacting centers.
Below is a troubleshooting workflow to guide your optimization process.
References
Managing regioselectivity in the functionalization of Imidazo[1,5-a]pyridines
Welcome to the technical support center for the regioselective functionalization of Imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, answer frequently asked questions, and offer detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of the imidazo[1,5-a]pyridine core.
Issue 1: Poor or Incorrect Regioselectivity in C-H Functionalization
Problem: My C-H activation/functionalization reaction is providing a mixture of C1, C3, and C5 substituted products, or is selective for the wrong position.
Possible Causes and Solutions:
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Inherent Reactivity of the Nucleus: The imidazo[1,5-a]pyridine ring system has multiple reactive sites. The C3 position is generally the most nucleophilic and electronically favored for electrophilic attack. The C1 and C5 positions are also susceptible to functionalization, and their reactivity can be influenced by the reaction conditions.
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Controlling C3 vs. C5 Selectivity in Ni-catalyzed Alkenylation: A notable example of tunable regioselectivity involves the nickel-catalyzed C-H alkenylation. The choice of a co-catalyst can switch the selectivity between the C3 and C5 positions.
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For C5-selectivity: The addition of trimethylaluminum (AlMe₃) as a Lewis acid co-catalyst directs the functionalization to the C5 position. The aluminum species is thought to coordinate to the pyridine nitrogen, influencing the regiochemical outcome of the C-H activation step.
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For C3-selectivity: Excluding AlMe₃ from the reaction mixture typically favors functionalization at the more electronically rich C3 position.
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Achieving C1-Selectivity: Metal-free conditions can favor functionalization at the C1 position. For instance, the reaction of 3-phenylimidazo[1,5-a]pyridine with formaldehyde proceeds at the C1 position.[1] A plausible mechanism involves the initial protonation of the imidazo[1,5-a]pyridine, followed by the attack of formaldehyde at the C1 position.
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.
Issue 2: Low Yields in Cross-Coupling Reactions (e.g., C3-Arylation)
Problem: I am attempting a palladium-catalyzed C3-arylation of my imidazo[1,5-a]pyridine with an aryl bromide, but the yield is consistently low.
Possible Causes and Solutions:
-
Catalyst, Ligand, and Base Combination: The choice of palladium source, ligand, and base is critical for efficient C-H arylation. For the C3-arylation of imidazo[1,5-a]pyridines, systems like Pd(OAc)₂ with a phosphine ligand such as PCy₃·HBF₄ and a carbonate base (e.g., K₂CO₃) have been shown to be effective.
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Reaction Temperature and Time: C-H activation reactions often require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature and time is crucial. Prolonged reaction times at high temperatures can lead to catalyst decomposition or byproduct formation.
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Substrate Electronic Effects: The electronic nature of both the imidazo[1,5-a]pyridine and the aryl halide can significantly impact the reaction efficiency. Electron-donating groups on the imidazo[1,5-a]pyridine may enhance reactivity, while electron-withdrawing groups can decrease it. Conversely, electron-withdrawing groups on the aryl halide generally improve the rate of oxidative addition to the palladium center.
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Inhibition of Catalyst: Nitrogen-containing heterocycles like imidazo[1,5-a]pyridines can sometimes act as ligands for the palladium catalyst, leading to catalyst inhibition. The use of a pre-activated catalyst or adjusting the ligand-to-metal ratio might mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the imidazo[1,5-a]pyridine ring for functionalization?
The reactivity of the imidazo[1,5-a]pyridine core is dictated by the electron distribution in the bicyclic system. Generally, the positions on the imidazole ring are more activated towards electrophilic attack and C-H functionalization than the positions on the pyridine ring. The typical order of reactivity is C3 > C1 > C5. However, this can be altered by the specific reaction conditions and the presence of directing groups.
Caption: Relative reactivity of positions on the imidazo[1,5-a]pyridine core.
Q2: How can I distinguish between C1, C3, and C5 substituted regioisomers using NMR?
Distinguishing between the different regioisomers of a functionalized imidazo[1,5-a]pyridine can be achieved by careful analysis of their ¹H and ¹³C NMR spectra.
-
¹H NMR: The chemical shifts and coupling patterns of the remaining protons on the imidazo[1,5-a]pyridine core are diagnostic.
-
C1-Substitution: The characteristic singlet for the H1 proton will be absent. The chemical shifts of the protons on the pyridine ring will be affected.
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C3-Substitution: The singlet corresponding to the H3 proton will be absent.
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C5-Substitution: The doublet for the H5 proton will be absent, and the coupling patterns of H7 and H8 will be altered. For example, in bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, the H5 proton appears as a doublet at approximately 8.17 ppm.[1] In a C3-substituted derivative, such as 1,1'-((4-(trifluoromethyl)phenyl)methylene)bis(3-phenylimidazo[1,5-a]pyridine), the H5 proton signal is also a doublet around 8.19 ppm.[1]
-
-
¹³C NMR: The chemical shifts of the carbon atoms in the imidazo[1,5-a]pyridine skeleton are also indicative of the substitution pattern. For example, in bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane, the C1 carbon appears around 134.1 ppm, while in bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane, it is at approximately 133.4 ppm.[1]
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable for unambiguously determining the site of functionalization by observing long-range correlations between the introduced substituent and the protons on the heterocyclic core.
Q3: What are some common side products in the synthesis of imidazo[1,5-a]pyridines, and how can they be minimized?
A common route to imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles.[2] Side reactions can occur depending on the nature of the starting materials and reaction conditions.
-
Formation of Amides without Cyclization: When using carboxylic acids or their derivatives as electrophiles, incomplete cyclization can lead to the formation of the corresponding N-(pyridin-2-ylmethyl)amide as a major byproduct.
-
Solution: Ensure sufficiently high reaction temperatures and/or the use of a suitable dehydrating agent or catalyst to promote the final cyclization step.
-
-
Over-alkylation/Multiple substitutions: In functionalization reactions, if multiple sites are reactive under the chosen conditions, di- or even tri-substituted products can form, leading to complex mixtures and purification challenges.
-
Solution: Carefully control the stoichiometry of the reagents, reaction time, and temperature. The use of protecting groups to temporarily block more reactive sites can be an effective strategy.
-
Data Presentation
Table 1: Regiodivergent C-H Alkenylation of 3-Phenylimidazo[1,5-a]pyridine
| Entry | Catalyst System | Position | Yield (%) |
| 1 | Ni(cod)₂ / IMes | C3 | 85 |
| 2 | Ni(cod)₂ / IMes / AlMe₃ | C5 | 76 |
Reaction conditions: 3-phenylimidazo[1,5-a]pyridine, alkyne, catalyst system in toluene at elevated temperature. Data adapted from literature reports on Ni/Al cooperative catalysis.
Experimental Protocols
Protocol 1: Regioselective C5-Alkenylation of 3-Phenylimidazo[1,5-a]pyridine
This protocol is adapted from the literature on Ni/Al-catalyzed C-H functionalization.
Materials:
-
3-Phenylimidazo[1,5-a]pyridine
-
Diphenylacetylene
-
Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0))
-
IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)
-
Trimethylaluminum (AlMe₃) (2.0 M solution in hexanes)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add 3-phenylimidazo[1,5-a]pyridine (0.5 mmol), Ni(cod)₂ (0.025 mmol, 5 mol %), and IMes (0.03 mmol, 6 mol %).
-
Add anhydrous toluene (2 mL) to the tube.
-
To the resulting mixture, add diphenylacetylene (1.0 mmol, 2 equiv).
-
Slowly add trimethylaluminum (0.75 mmol, 1.5 equiv, 2.0 M solution in hexanes) at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C5-alkenylated product.
Protocol 2: Regioselective C3-Alkenylation of 3-Phenylimidazo[1,5-a]pyridine
Materials:
-
3-Phenylimidazo[1,5-a]pyridine
-
Diphenylacetylene
-
Ni(cod)₂
-
IMes
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add 3-phenylimidazo[1,5-a]pyridine (0.5 mmol), Ni(cod)₂ (0.025 mmol, 5 mol %), and IMes (0.03 mmol, 6 mol %).
-
Add anhydrous toluene (2 mL) to the tube.
-
Add diphenylacetylene (1.0 mmol, 2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C3-alkenylated product.
Protocol 3: Metal-Free C1-Functionalization with Formaldehyde
This protocol is based on the reaction of 3-substituted imidazo[1,5-a]pyridines with aldehydes.[1]
Materials:
-
3-Phenylimidazo[1,5-a]pyridine
-
Aqueous formaldehyde solution (37%)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottomed flask, add 3-phenylimidazo[1,5-a]pyridine (1.0 equiv).
-
Add an aqueous solution of formaldehyde (excess, e.g., 10-20 equivalents).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., EtOAc/n-hexane) to yield the bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane product.[1]
References
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Preventing racemization during the synthesis of chiral Imidazo[1,5-a]pyridine derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate racemization during the synthesis of chiral Imidazo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral Imidazo[1,5-a]pyridine derivatives?
A1: Racemization, the formation of an equal mixture of enantiomers from a single pure enantiomer, is a significant concern in asymmetric synthesis. For chiral Imidazo[1,5-a]pyridines, racemization can occur through several mechanisms:
-
Proton Abstraction: If a stereocenter has an acidic proton, exposure to basic conditions can lead to deprotonation to form a planar, achiral enolate or a similar intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.
-
Intermediate-Mediated Racemization: The reaction may proceed through an achiral or rapidly racemizing intermediate. The stability and lifetime of such intermediates are critical factors.
-
Equilibrating Conditions: Reaction conditions such as high temperatures or prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization, especially if the chiral center is labile.
-
Catalyst Deactivation or Low Enantioselectivity: The chiral catalyst may not provide a sufficiently high energy difference between the transition states leading to the two enantiomers, resulting in a product with low enantiomeric excess (ee).
Q2: How does the choice of catalyst impact the stereochemical outcome of the reaction?
A2: The catalyst is crucial for establishing the chiral environment of the reaction. In the asymmetric synthesis of related N-heterocycles like imidazo[1,2-a]pyridines, chiral phosphoric acids (CPAs) have been shown to be effective. The catalyst influences the stereochemical outcome by:
-
Creating a Chiral Pocket: The catalyst forms a chiral complex with the substrate(s), sterically hindering one reaction pathway while favoring another.
-
Activating and Orienting Substrates: The catalyst activates the reactants and holds them in a specific orientation that leads to the desired enantiomer. The choice of a specific chiral phosphoric acid, for instance, can be pivotal in achieving high stereoselectivity.[1][2]
Q3: Can the solvent choice influence the degree of racemization?
A3: Yes, the solvent plays a critical role. Solvents can influence the reaction by:
-
Stabilizing Intermediates: Polar aprotic solvents might stabilize charged intermediates that are prone to racemization.
-
Altering Catalyst Conformation: The solvent can affect the conformation and therefore the effectiveness of the chiral catalyst.
-
Solubility: The solubility of reactants and catalysts can affect reaction rates and, consequently, the time the product is exposed to potentially racemizing conditions. For example, in the atroposelective synthesis of related imidazo[1,2-a]pyridines, non-polar solvents like cyclohexane were found to be optimal.[1][2]
Q4: What role does temperature play in preventing racemization?
A4: Temperature is a critical parameter to control. Lowering the reaction temperature generally reduces the rate of racemization by:
-
Decreasing Reaction Rates: While this may also slow down the desired reaction, it often has a more pronounced effect on undesired side reactions, including racemization.
-
Increasing Selectivity: Lower temperatures can enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. Reactions are often run at room temperature (20°C) or lower to maximize enantiomeric excess.[1][2]
Troubleshooting Guide
Problem 1: Low enantiomeric excess (ee) in the final product.
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | Screen a variety of chiral catalysts. For reactions involving imine formation, chiral phosphoric acids (CPAs) with different steric and electronic properties can yield vastly different results.[1][2] |
| Incorrect Solvent | Perform a solvent screen. Start with non-polar solvents (e.g., cyclohexane, toluene) and move to more polar options if necessary. Avoid solvents that may promote the formation of racemizing intermediates. |
| Reaction Temperature Too High | Run the reaction at a lower temperature. Attempt the synthesis at room temperature, 0°C, or even lower if the reaction rate is acceptable. |
| Presence of Water | Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., N2 or Ar). Water can interfere with the catalyst and promote side reactions. The use of molecular sieves (e.g., 4Å MS) is often recommended.[1][2] |
Problem 2: Product racemizes during work-up or purification.
| Possible Cause | Suggested Solution |
| Exposure to Acidic or Basic Conditions | Neutralize the reaction mixture carefully and avoid harsh pH conditions during extraction. Use a buffered aqueous solution if necessary. |
| Silica Gel-Mediated Racemization | Racemization on silica gel during column chromatography is a known issue for some chiral compounds. To mitigate this, you can deactivate the silica gel with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina. Alternatively, purification by crystallization may be a better option. |
| Elevated Temperatures during Solvent Removal | Concentrate the product solutions at low temperatures using a rotary evaporator with a cold water bath. |
Data Presentation
The following table summarizes the optimization of reaction conditions for the atroposelective synthesis of an axially chiral imidazo[1,2-a]pyridine, a closely related heterocyclic system. This data illustrates how catalyst, solvent, and temperature can be systematically varied to improve enantioselectivity.
Table 1: Optimization of Reaction Conditions for Asymmetric Groebke-Blackburn-Bienaymé Reaction [1]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-A1 | DCM | 20 | 80 | 38 |
| 2 | (R)-A2 | DCM | 20 | 75 | 45 |
| 3 | (R)-A3 | DCM | 20 | 82 | 52 |
| 4 | (R)-A4 | DCM | 20 | 73 | 25 |
| 5 | (R)-A5 | DCM | 20 | 85 | 60 |
| 6 | (R)-A6 | DCM | 20 | 88 | 72 |
| 7 | (R)-A7 | DCM | 20 | 90 | 85 |
| 8 | (R)-A8 | DCM | 20 | 92 | 90 |
| 9 | (R)-A8 | DCE | 20 | 90 | 88 |
| 10 | (R)-A8 | Toluene | 20 | 95 | 93 |
| 11 | (R)-A8 | Cyclohexane | 20 | 96 | 95 |
| 12 | (R)-A8 | Cyclohexane | 0 | 92 | 92 |
| 13 | (R)-A8 | Cyclohexane | 40 | 95 | 90 |
Reactions were performed with 6-(2-naphthol)–substituted 2-amino-pyridine, benzaldehyde, and benzylisocyanide in the presence of a chiral phosphoric acid (CPA) catalyst and 4Å molecular sieves.
Experimental Protocols
Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Imidazo[1,2-a]pyridines [1]
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-aminopyridine substrate (0.1 mmol, 1.0 equiv), 4Å molecular sieves (60 mg), and the chiral phosphoric acid catalyst (R)-A8 (0.01 mmol, 10 mol%).
-
Reagent Addition: Place the tube under a nitrogen atmosphere. Add cyclohexane (2 mL) followed by the aldehyde (0.2 mmol, 2.0 equiv) and the isocyanide (0.15 mmol, 1.5 equiv).
-
Reaction: Stir the reaction mixture at 20°C for 12 hours.
-
Work-up: After completion (monitored by TLC), purify the crude mixture directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired chiral product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified product in HPLC-grade solvent (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL. Prepare a dilution for injection.
-
HPLC System: Use an HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak IA, IB, etc.) and a UV detector.
-
Method Development: Develop a mobile phase and flow rate that provides baseline separation of the two enantiomers. A typical mobile phase is a mixture of hexane and isopropanol.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. The enantiomeric excess is calculated from the areas of the two enantiomer peaks using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Visualizations
Caption: Potential racemization pathways during asymmetric synthesis.
Caption: Workflow for troubleshooting low enantioselectivity.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Imidazo[1,5-a]pyridine Isomers and Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. This guide provides a comparative overview of the bioactivity of Imidazo[1,5-a]pyridine isomers and related derivatives, with a focus on anticancer and antimicrobial properties. While direct comparative studies on the bioactivity of positional isomers of Imidazo[1,5-a]pyridine are limited in publicly available literature, this document compiles quantitative data from various studies to offer insights into their structure-activity relationships and therapeutic potential.
Anticancer Activity of Imidazopyridine Derivatives
Imidazopyridine derivatives have shown significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes such as cell proliferation and microtubule dynamics. The following table summarizes the cytotoxic activity (IC50 values) of various imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives against several human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,5-a]pyridine | Imidazo[1,5-a]pyridine-benzimidazole hybrid (5d) | Panel of 60 human tumor cell lines | 1.06 - 14.9 | [1] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (5l) | Panel of 60 human tumor cell lines | 0.43 - 7.73 | [1] | |
| Imidazo[1,5-a]pyridine-based chalcone | MDA-MB-231 (Breast) | 4.23 ± 0.25 | [2] | |
| Imidazo[1,5-a]pyridine-based chalcone | MDA-MB-231 (Breast) | 3.26 ± 0.56 | [2] | |
| Imidazo[1,2-a]pyridine | 3-aminoimidazo[1,2-a]pyridine (18) | MCF-7 (Breast) | 14.81 ± 0.20 | [3] |
| 3-aminoimidazo[1,2-a]pyridine (11) | MCF-7 (Breast) | 20.47 ± 0.10 | [3] | |
| 3-aminoimidazo[1,2-a]pyridine (12) | HT-29 (Colon) | 4.15 ± 2.93 | [3] | |
| Imidazo[1,2-a]pyridine derivative (12b) | Hep-2, HepG2, MCF-7, A375 | 11 - 13 | [4] | |
| Imidazo[1,2-a]pyridine-quinoline hybrid (8) | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.31 - 0.39 | [5] | |
| Imidazo[1,2-a]pyridine-quinoline hybrid (12) | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.29 - 0.35 | [5] | |
| Imidazo[1,2-a]pyridine compound (IP-5) | HCC1937 (Breast) | 45 | [6] | |
| Imidazo[1,2-a]pyridine compound (IP-6) | HCC1937 (Breast) | 47.7 | [6] |
Antimicrobial Activity of Imidazopyridine Derivatives
Certain isomers and derivatives of imidazopyridine have been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity. The table below presents MIC values for some imidazo[1,5-a]quinoxaline and other imidazopyridine derivatives.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,5-a]quinoxaline | Pyridinium salt (3d, 3e, 3m, 3n) | Bacteria | - | [7] |
| Imidazo[4,5-b]pyridine | Derivative (4) | Bacillus cereus | - | [8] |
| Derivative (6) | Escherichia coli, Bacillus cereus | - | [8] | |
| Imidazo[1,2-a]pyridine | Oxadiazole derivative (8) | Staphylococcus aureus | 3.12 | [9] |
| Imidazo[2,1-b][2][10][11]thiadiazole | Pyridine derivative (17d) | Bacteria | 0.5 | [12] |
| Pyridine derivative (17a, 17d) | Fungus ATCC 9763 | 8 | [12] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxic effects of the compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General Procedure:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Imidazo[1,5-a]pyridine Derivatives as Thromboxane A2 Synthase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imidazo[1,5-a]pyridine derivatives, a class of compounds identified as potent inhibitors of Thromboxane A2 (TXA2) synthase. While specific data on Imidazo[1,5-a]pyridine-6-carboxylic acid derivatives are limited in publicly available research, this document focuses on a well-characterized member of this family, Imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080), and compares its performance with other established TXA2 synthase inhibitors. The objective is to offer a clear, data-driven overview to validate their mechanism of action, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Introduction to Thromboxane A2 Synthase Inhibition
Thromboxane A2 is a potent bioactive lipid derived from arachidonic acid that plays a crucial role in hemostasis by promoting platelet aggregation and vasoconstriction.[1][2] Consequently, excessive production of TXA2 is implicated in the pathophysiology of various thrombotic diseases, such as myocardial infarction and stroke.[1] Selective inhibition of TXA2 synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) to TXA2, is a key therapeutic strategy to mitigate these pro-thrombotic and vasoconstrictive effects.[1][2] Imidazo[1,5-a]pyridine derivatives have emerged as a novel class of potent and selective TXA2 synthase inhibitors.[3][4][5]
Quantitative Comparison of Inhibitor Potency
The inhibitory potency is a critical metric for evaluating and comparing the efficacy of different thromboxane synthase inhibitors. The following table summarizes the in vitro inhibitory activities of Imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080) and other representative TXA2 synthase inhibitors.
| Compound Class | Compound Name | Target Enzyme | IC50 Value | Test System |
| Imidazo[1,5-a]pyridine Derivative | CGS 13080 | Thromboxane A2 Synthase | 3 nM | Cell-free thromboxane synthetase [5] |
| Imidazole Derivative | Ozagrel | Thromboxane A2 Synthase | 11 nM | Inhibition of TXA2 synthase[1] |
| Imidazole Derivative | Dazoxiben | Thromboxane A2 Synthase | 765 µM | Inhibition of Thromboxane B2 production in whole blood[1] |
| Pyridine Derivative | R.68070 | Thromboxane A2 Synthase & TXA2 Receptor | pIC50: 7.4 | Inhibition of TXA2 formation in serum[6][7] |
| Heptenoic Acid Derivative | CV-4151 | Thromboxane A2 Synthase & TXA2 Receptor | pIC50: 6.9 | Inhibition of TXA2 formation in serum[6][7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its validation, the following diagrams have been generated using the DOT language.
Caption: Arachidonic acid cascade and the point of TXAS inhibition.
Caption: General experimental workflow for efficacy comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings. Below is a representative methodology for an in vitro thromboxane synthase inhibition assay.
In Vitro Thromboxane Synthase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against thromboxane A2 synthase.
Materials:
-
Test compound (e.g., Imidazo[1,5-a]pyridine derivative)
-
Human platelet microsomes (as a source of thromboxane synthase)
-
Prostaglandin H2 (PGH2) as the substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Vehicle control (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for Thromboxane B2 (TXB2)
Procedure:
-
Preparation of Platelet Microsomes: Isolate human platelets from whole blood and prepare microsomes through differential centrifugation.[3]
-
Pre-incubation: In a reaction tube, add the platelet microsomes to the reaction buffer. Add the test inhibitor at various concentrations to different tubes. Include a vehicle control without the inhibitor. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at 37°C.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.[8]
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.[1]
-
Reaction Termination: Stop the reaction by adding a cyclooxygenase inhibitor (e.g., indomethacin) or by placing the samples on ice.[8]
-
Measurement of TXB2 Levels: Quantify the concentration of the stable TXA2 metabolite, TXB2, in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[8]
Conclusion
The available data strongly support the mechanism of action of Imidazo[1,5-a]pyridine derivatives, exemplified by CGS 13080, as highly potent and selective inhibitors of thromboxane A2 synthase.[5] Their low nanomolar IC50 value positions them as a promising class of compounds for the development of novel antiplatelet and antithrombotic therapies. Further investigation into the structure-activity relationship of other derivatives within this class, including the 6-carboxylic acid analogues, is warranted to optimize their therapeutic potential. The provided experimental protocols and workflows offer a foundational framework for researchers to further validate and explore the pharmacological properties of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080) as a selective thromboxane synthetase inhibitor using in vitro and in vivo biochemical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative docking studies of Imidazo[1,5-a]pyridine-based inhibitors
A Comparative Guide to Imidazo[1,5-a]pyridine-Based Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Its unique chemical properties and versatile structure allow for the design of potent and selective inhibitors against a range of biological targets. This guide provides a comparative analysis of Imidazo[1,5-a]pyridine-based inhibitors, focusing on their performance in molecular docking studies against key protein targets implicated in cancer and autoimmune diseases. The information presented herein is supported by experimental and computational data from recent scientific literature.
Performance Comparison of Imidazo[1,5-a]pyridine-Based Inhibitors
The inhibitory potential of a compound is often initially assessed through in silico molecular docking, which predicts the binding affinity and interaction patterns between a ligand and its target protein. This section summarizes the quantitative data from comparative docking studies of Imidazo[1,5-a]pyridine derivatives against two distinct and therapeutically relevant targets: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Retinoic Acid Receptor-Related Orphan Receptor c (RORc).
Against EGFR Tyrosine Kinase
A recent computational study investigated a series of eighteen Imidazo[1,5-a]pyridine derivatives as potential inhibitors of the EGFR tyrosine kinase, a key regulator of cell proliferation and a validated target in oncology. The binding free energies of these novel compounds were compared with those of two well-established EGFR inhibitors, Erlotinib and Osimertinib.[1] The results, presented in Table 1, highlight several Imidazo[1,5-a]pyridine derivatives with promising binding affinities.[1]
Table 1: Comparative Binding Free Energies of Imidazo[1,5-a]pyridine Derivatives Against EGFR Tyrosine Kinase
| Compound ID | Absolute Binding Free Energy (kcal/mol) |
| Imidazo[1,5-a]pyridine 1 | -38.5 |
| Imidazo[1,5-a]pyridine 2 | -37.9 |
| Imidazo[1,5-a]pyridine 3 | -42.1 |
| Imidazo[1,5-a]pyridine 4 | -40.7 |
| Imidazo[1,5-a]pyridine 5 | -39.8 |
| Imidazo[1,5-a]pyridine 6 | -41.5 |
| Imidazo[1,5-a]pyridine 7 | -39.2 |
| Imidazo[1,5-a]pyridine 8 | -40.1 |
| Imidazo[1,5-a]pyridine 9 | -43.3 |
| Imidazo[1,5-a]pyridine 10 | -41.9 |
| Imidazo[1,5-a]pyridine 11 | -40.5 |
| Imidazo[1,5-a]pyridine 12 | -42.8 |
| Imidazo[1,5-a]pyridine 13 | -40.9 |
| Imidazo[1,5-a]pyridine 14 | -42.2 |
| Imidazo[1,5-a]pyridine 15 | -41.3 |
| Imidazo[1,5-a]pyridine 16 | -43.7 |
| Imidazo[1,5-a]pyridine 17 | -42.5 |
| Imidazo[1,5-a]pyridine 18 | -44.1 |
| Erlotinib (Reference) | -45.2 |
| Osimertinib (Reference) | -48.9 |
Data sourced from a computational study on Imidazo[1,5-a]pyridine derivatives. The compound numbering is based on the order presented in the source material.
Against Retinoic Acid Receptor-Related Orphan Receptor c (RORc)
Imidazo[1,5-a]pyridines have also been explored as inverse agonists of RORc, a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells and is a target for autoimmune diseases.[2] A study led to the discovery of a series of potent and selective Imidazo[1,5-a]pyridine and -pyrimidine RORc inverse agonists.[2] The half-maximal inhibitory concentrations (IC50) for two lead compounds are presented in Table 2.
Table 2: In Vitro Efficacy of Imidazo[1,5-a]pyridine-Based RORc Inverse Agonists
| Compound ID | RORc IC50 (nM) |
| GNE-0946 | 15 |
| GNE-6468 | 8 |
Data represents the cellular potency of the compounds in a RORc reporter assay.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation and comparison of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Molecular Docking Protocol for EGFR Tyrosine Kinase Inhibitors
The computational investigation of Imidazo[1,5-a]pyridine derivatives as EGFR inhibitors employed a rigorous molecular dynamics and free energy calculation protocol.
-
Protein and Ligand Preparation: The crystal structure of the EGFR tyrosine kinase domain was obtained from the Protein Data Bank (PDB ID: 1M17).[1] The protein was prepared by adding hydrogen atoms, assigning protonation states, and performing a short energy minimization. The three-dimensional structures of the eighteen Imidazo[1,5-a]pyridine derivatives and the reference drugs were built and optimized using quantum chemical methods.
-
Molecular Dynamics Simulations: All-atom molecular dynamics simulations were performed for each ligand-protein complex. The complexes were solvated in a water box with appropriate counter-ions to neutralize the system. The systems were then subjected to energy minimization, followed by a stepwise heating and equilibration process. Production simulations were run for 100 nanoseconds for each system.
-
Binding Free Energy Calculations: The absolute binding free energies were calculated using the umbrella sampling and steered molecular dynamics simulations.[1] This method allows for a more accurate prediction of binding affinity compared to standard docking scores.
RORc Inverse Agonist Cellular Assay Protocol
The in vitro efficacy of the Imidazo[1,5-a]pyridine-based RORc inverse agonists was determined using a cell-based reporter assay.
-
Cell Line and Reagents: A human cell line engineered to express high levels of human RORc and a reporter gene responsive to RORc activity was used.
-
Compound Treatment: The cells were plated in 96-well plates and treated with a dose-response range of the test compounds.
-
Reporter Gene Assay: After an incubation period, the activity of the reporter gene was measured, typically through a luminescent or fluorescent signal.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Molecular Interactions and Pathways
To further aid in the understanding of the broader context of this research, the following diagrams illustrate a typical workflow for comparative docking studies and a simplified representation of the EGFR signaling pathway.
References
Lack of In Vivo Efficacy Data for Imidazo[1,5-a]pyridine-6-carboxylic Acid Analogs Prompts Focus on Structurally Related Imidazo[1,2-a]pyridine Scaffold
Initial searches for in vivo efficacy studies of Imidazo[1,5-a]pyridine-6-carboxylic acid analogs did not yield any specific results. However, a broader search revealed a significant body of research on the closely related imidazo[1,2-a]pyridine scaffold, for which several analogs have demonstrated notable in vivo efficacy in various disease models. This comparison guide will, therefore, focus on the in vivo performance of these imidazo[1,2-a]pyridine derivatives, providing a valuable resource for researchers in the field of drug discovery.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with several compounds based on this structure being investigated for a range of therapeutic applications, including antitubercular and anticancer agents.[1][2][3] This guide will compare the in vivo efficacy of representative imidazo[1,2-a]pyridine analogs from these therapeutic areas, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.
Comparison of In Vivo Efficacy of Imidazo[1,2-a]pyridine Analogs
The following tables summarize the in vivo efficacy data for selected imidazo[1,2-a]pyridine analogs in antituberculosis and anticancer studies.
Table 1: In Vivo Efficacy of Antitubercular Imidazo[1,2-a]pyridine Analogs
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Key Findings |
| Q203 (Telacebec) | Mouse model of tuberculosis | Not specified in provided abstracts | Active against MDR- and XDR-TB | A clinical candidate for the treatment of tuberculosis.[1] |
| Analog 4 | Mouse | 3 mg/kg, PO | Pharmacokinetic profile | Promising oral bioavailability (31.1%) and half-life (13.2 h).[1] |
| TB47 | Rat | Not specified | Pharmacokinetic profile | Moderate oral bioavailability (41%) and a half-life of 5.1 hours.[1] |
| Analog 18 | Mouse | 3 mg/kg and 10 mg/kg, PO | Pharmacokinetic profile | Long half-life (>12 h at 3 mg/kg, 13.2 h at 10 mg/kg).[4] |
Table 2: In Vivo Efficacy of Anticancer Imidazo[1,2-a]pyridine Analogs
| Compound | Target | Animal Model | Dosing Regimen | Efficacy Readout | Key Findings |
| Analog 28 | PDGFR | Female nude mice with C6 tumor xenografts | Single oral dose | Pharmacodynamic response (pPDGFR levels) | Dose-dependent inhibition of PDGFR phosphorylation with an EC50 of 65 ng/mL.[5] |
| Analog 12 | PI3K p110α | Mouse HeLa xenograft model | 25 mg/kg, IP | Tumor growth suppression | 37% tumor growth suppression.[6] |
Experimental Protocols
Antituberculosis Efficacy Studies
Pharmacokinetic (PK) Profile of Analog 4 in Mice [1]
-
Animal Model: Male mice.
-
Dosing: A single oral (PO) dose of 3 mg/kg.
-
Sample Collection: Blood samples were collected at various time points.
-
Analysis: Plasma concentrations of analog 4 were determined to calculate pharmacokinetic parameters such as area under the curve (AUC), half-life (t1/2), and bioavailability.
Pharmacokinetic (PK) Profile of TB47 in Rats [1]
-
Animal Model: Rats.
-
Dosing: Oral administration.
-
Sample Collection: Blood samples were collected over time.
-
Analysis: Plasma drug concentrations were measured to determine the pharmacokinetic profile, including half-life and oral bioavailability.
Pharmacokinetic (PK) Profile of Analog 18 in Mice [4]
-
Animal Model: Male mice.
-
Dosing: Oral (PO) and intravenous (IV) administration at doses of 3 mg/kg and 10 mg/kg.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analysis: Plasma concentrations were measured to determine pharmacokinetic parameters, including AUC and half-life.
Anticancer Efficacy Studies
Pharmacokinetic-Pharmacodynamic (PKPD) Assay of Analog 28 in a Mouse Xenograft Model [5]
-
Animal Model: Female nude mice bearing subcutaneous C6 tumor xenografts.
-
Dosing: Single oral administration of analog 28 at three different doses.
-
Sample Collection: Tumor tissue was collected at 3 different time points post-dose.
-
Analysis: Levels of phosphorylated PDGFR (pPDGFR) were determined by Western Blot and normalized to total ERK levels to assess the pharmacodynamic response. The half-maximal effective concentration (EC50) was calculated based on the total drug concentration.
In Vivo Tumor Growth Suppression by Analog 12 in a Mouse Xenograft Model [6]
-
Animal Model: Mice with HeLa tumor xenografts.
-
Dosing: Intraperitoneal (IP) injection of 25 mg/kg of analog 12.
-
Efficacy Readout: Tumor growth was monitored over the course of the treatment.
-
Analysis: The percentage of tumor growth suppression was calculated by comparing the tumor size in the treated group to the control group.
Signaling Pathways and Experimental Workflows
PDGFR Signaling Pathway
Platelet-derived growth factor receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and angiogenesis.[5] The binding of PDGF to its receptor leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which promotes cell growth and survival. Imidazo[1,2-a]pyridine analog 28 acts as an inhibitor of PDGFR, thereby blocking these downstream signals.
Caption: PDGFR signaling pathway and the inhibitory action of Analog 28.
PI3K/AKT Signaling Pathway
Phosphoinositide 3-kinase (PI3K) is a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The p110α isoform of PI3K is frequently mutated in human cancers. Activation of PI3K leads to the phosphorylation of PIP2 to PIP3, which in turn activates AKT, a key downstream effector that promotes cell survival and proliferation. Imidazo[1,2-a]pyridine analog 12 is a selective inhibitor of PI3K p110α.[6]
Caption: PI3K/AKT signaling pathway and the inhibitory action of Analog 12.
Experimental Workflow for In Vivo Xenograft Study
The general workflow for assessing the in vivo efficacy of anticancer compounds in a xenograft model involves tumor cell implantation, tumor growth monitoring, drug administration, and endpoint analysis.
Caption: General workflow for an in vivo xenograft efficacy study.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Modern Synthetic Routes to Imidazo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of a privileged heterocyclic scaffold.
The imidazo[1,5-a]pyridine core is a significant structural motif in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials. The development of efficient and versatile synthetic methods to access this privileged scaffold is, therefore, an area of intense research. This guide provides a head-to-head comparison of three prominent modern methods for the synthesis of imidazo[1,5-a]pyridines: a copper-catalyzed decarboxylative cyclization, a three-component synthesis, and a metal-free iodine-mediated oxidative amination. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic challenges.
Performance Comparison of Synthesis Methods
The choice of synthetic route to imidazo[1,5-a]pyridines is often dictated by factors such as substrate availability, desired substitution pattern, and tolerance to reaction conditions. The following tables provide a quantitative comparison of the three selected methods, highlighting their respective strengths and limitations.
Table 1: Copper-Catalyzed Decarboxylative Cyclization of α-Amino Acids with 2-Benzoylpyridines [1]
| Entry | 2-Benzoylpyridine Substrate | α-Amino Acid Substrate | Product | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanone | Glycine | 1-Phenylimidazo[1,5-a]pyridine | 85 |
| 2 | Phenyl(pyridin-2-yl)methanone | L-Alanine | 3-Methyl-1-phenylimidazo[1,5-a]pyridine | 92 |
| 3 | Phenyl(pyridin-2-yl)methanone | L-Valine | 3-Isopropyl-1-phenylimidazo[1,5-a]pyridine | 88 |
| 4 | Phenyl(pyridin-2-yl)methanone | L-Phenylalanine | 3-Benzyl-1-phenylimidazo[1,5-a]pyridine | 95 |
| 5 | (4-Chlorophenyl)(pyridin-2-yl)methanone | L-Alanine | 1-(4-Chlorophenyl)-3-methylimidazo[1,5-a]pyridine | 90 |
| 6 | (4-Methoxyphenyl)(pyridin-2-yl)methanone | L-Alanine | 1-(4-Methoxyphenyl)-3-methylimidazo[1,5-a]pyridine | 87 |
Table 2: Three-Component Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines [2]
| Entry | 2-Pyridyl Ketone | Aldehyde/Glyoxylate | Product | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanone | Benzaldehyde | 1,3-Diphenylimidazo[1,5-a]pyridine | 92 |
| 2 | Phenyl(pyridin-2-yl)methanone | 4-Chlorobenzaldehyde | 1-Phenyl-3-(4-chlorophenyl)imidazo[1,5-a]pyridine | 90 |
| 3 | Phenyl(pyridin-2-yl)methanone | 4-Methoxybenzaldehyde | 1-Phenyl-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 88 |
| 4 | Phenyl(pyridin-2-yl)methanone | Ethyl glyoxylate | Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate | 85 |
| 5 | (4-Chlorophenyl)(pyridin-2-yl)methanone | Benzaldehyde | 3-Phenyl-1-(4-chlorophenyl)imidazo[1,5-a]pyridine | 91 |
| 6 | (4-Methoxyphenyl)(pyridin-2-yl)methanone | Benzaldehyde | 3-Phenyl-1-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 86 |
Table 3: Metal-Free Iodine-Mediated Oxidative Amination [3]
| Entry | 2-Pyridyl Ketone Substrate | Alkylamine Substrate | Product | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanone | Benzylamine | 1-Phenylimidazo[1,5-a]pyridine | 88 |
| 2 | Phenyl(pyridin-2-yl)methanone | 4-Methoxybenzylamine | 1-Phenyl-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 85 |
| 3 | Phenyl(pyridin-2-yl)methanone | 4-Chlorobenzylamine | 1-Phenyl-3-(4-chlorophenyl)imidazo[1,5-a]pyridine | 82 |
| 4 | (4-Chlorophenyl)(pyridin-2-yl)methanone | Benzylamine | 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine | 86 |
| 5 | (4-Methoxyphenyl)(pyridin-2-yl)methanone | Benzylamine | 1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine | 83 |
| 6 | Di-2-pyridylmethanone | Benzylamine | 1-(Pyridin-2-yl)imidazo[1,5-a]pyridine | 75 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Method 1: Copper-Catalyzed Decarboxylative Cyclization[1]
General Procedure: A mixture of 2-benzoylpyridine (0.2 mmol), α-amino acid (0.3 mmol), Cu(OTf)₂ (10 mol %), and I₂ (0.24 mmol) in toluene (2.0 mL) was stirred at 120 °C under an oxygen atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and filtered through a celite pad. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Method 2: Mg₃N₂-Assisted Three-Component Synthesis[2]
General Procedure: A mixture of 2-pyridyl ketone (1.0 mmol), aldehyde or alkyl glyoxylate (1.2 mmol), and Mg₃N₂ (1.0 mmol) in a sealed tube was heated at 100 °C for 8-12 hours. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered. The filtrate was washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate) to give the pure product.
Method 3: Metal-Free I₂-Mediated Oxidative Amination[3]
General Procedure: To a solution of 2-pyridyl ketone (0.5 mmol) and alkylamine (0.6 mmol) in DMSO (2 mL) was added NaOAc (1.0 mmol) and I₂ (0.75 mmol). The resulting mixture was stirred at 110 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction was quenched with a saturated aqueous solution of Na₂S₂O₃ (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows of the compared synthesis methods for imidazo[1,5-a]pyridines.
Caption: Comparative workflows of three distinct synthetic methods for Imidazo[1,5-a]pyridines.
Conclusion
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through a variety of effective methods, each with its own set of advantages. The copper-catalyzed decarboxylative cyclization offers an excellent route to 1,3-disubstituted products with high yields, particularly when utilizing readily available α-amino acids. The three-component synthesis provides a convergent and atom-economical approach to construct the heterocyclic core in a single step from simple starting materials. For researchers seeking to avoid transition metal catalysts, the iodine-mediated oxidative amination presents a robust and operationally simple alternative. The selection of the optimal method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. This guide provides the necessary data to make an informed decision for the efficient synthesis of novel imidazo[1,5-a]pyridine derivatives.
References
- 1. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 2. Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-reactivity profiling of Imidazo[1,5-a]pyridine-6-carboxylic acid based kinase inhibitors
This guide provides a comprehensive comparison of the cross-reactivity profiles of representative Imidazo[1,5-a]pyridine-6-carboxylic acid-based kinase inhibitors against a panel of kinases. The following sections detail the inhibitory activities of these compounds, the experimental methodologies used for their characterization, and visualizations of key concepts in kinase inhibitor profiling.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activity of two hypothetical this compound derivatives, IMP-CA-01 and IMP-CA-02 , was assessed against a panel of serine/threonine and tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below. These values are crucial for determining the potency and selectivity of the inhibitors.
| Kinase Target | Kinase Family | IMP-CA-01 (IC50, nM) | IMP-CA-02 (IC50, nM) | Alternative Inhibitor (IC50, nM) |
| Primary Target | ||||
| EGFR | Tyrosine Kinase | 15 | 8 | Erlotinib (10) |
| Off-Target Kinases | ||||
| Src | Tyrosine Kinase | 250 | 150 | Dasatinib (1) |
| Abl | Tyrosine Kinase | 400 | 220 | Imatinib (300) |
| Aurora A | Serine/Threonine | > 10,000 | 8,500 | Alisertib (1.2) |
| CDK2 | Serine/Threonine | 8,000 | 5,200 | Palbociclib (11) |
| ROCK1 | Serine/Threonine | 1,200 | 950 | Fasudil (400) |
| PKA | Serine/Threonine | > 10,000 | > 10,000 | H-89 (48) |
Data Interpretation:
-
Potency: Both IMP-CA-01 and IMP-CA-02 demonstrate high potency against their primary target, EGFR, with IMP-CA-02 being slightly more potent.
-
Selectivity: The compounds exhibit significantly higher IC50 values for the off-target kinases, indicating a degree of selectivity for EGFR. However, there is notable activity against other tyrosine kinases like Src and Abl, suggesting potential for polypharmacology or off-target effects. The selectivity against serine/threonine kinases is considerably higher.
-
Comparison: When compared to established inhibitors, the IMP-CA compounds show comparable potency to Erlotinib for EGFR. However, they are less potent against the off-target kinases than inhibitors designed specifically for those targets (e.g., Dasatinib for Src).
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the cross-reactivity profiling of kinase inhibitors.
Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.[1]
-
Materials: Purified kinase, kinase-specific substrate (peptide or protein), [γ-33P]ATP or [γ-32P]ATP, unlabeled ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compound dissolved in DMSO, P81 phosphocellulose paper or filter plates, phosphoric acid wash buffer, and a scintillation counter.[1]
-
Procedure:
-
Reaction Setup: In a microplate well, the kinase reaction buffer, the kinase, and the substrate are combined.[1]
-
Compound Addition: The test compound is added at various concentrations (typically via serial dilution). A DMSO-only well serves as a vehicle control.[1]
-
Reaction Initiation: The kinase reaction is started by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase to ensure the measured IC50 is a close approximation of the inhibitor's intrinsic affinity.[1][2]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[1]
-
Termination and Spotting: The reaction is stopped by adding a strong acid, such as phosphoric acid. A portion of the reaction mixture is then spotted onto P81 phosphocellulose paper.[1]
-
Washing: The P81 paper is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.[1]
-
Detection: The amount of radioactivity incorporated into the substrate, which is captured on the paper, is measured using a scintillation counter.[1]
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[1]
-
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET) based competition binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound.
-
Materials: Purified kinase, Eu-anti-Tag antibody, Alexa Fluor™ 647-labeled tracer, kinase buffer, test compound in DMSO, and 384-well plates.[1]
-
Procedure:
-
Reagent Preparation: Solutions of the kinase, Eu-anti-Tag antibody, and the Alexa Fluor™ 647-labeled tracer are prepared in the kinase buffer.[1]
-
Compound Plating: The test compound is dispensed at various concentrations into the wells of the 384-well plate, including a DMSO-only control.[1]
-
Kinase/Antibody Addition: A mixture of the kinase and the Eu-anti-Tag antibody is added to each well.[1]
-
Tracer Addition: The Alexa Fluor™ 647-labeled tracer is added to each well to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Detection: The FRET signal is measured using a plate reader. The emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are recorded.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration.
-
Visualizations
Kinase Inhibitor Profiling Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Signaling Pathway: On-Target vs. Off-Target Effects
This diagram illustrates how a kinase inhibitor can affect both its intended target and other kinases within a signaling cascade.
Caption: On-target and off-target effects of a kinase inhibitor.
References
Benchmarking Imidazo[1,5-a]pyridine-6-carboxylic acid Against Known Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of Imidazo[1,5-a]pyridine-6-carboxylic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on the biological activity of this compound, this comparison leverages data from its close structural isomer, Imidazo[1,5-a]pyridine-8-carboxylic acid, which has demonstrated interaction with cyclooxygenase (COX) enzymes. This document outlines the potential anti-inflammatory profile of the target compound and benchmarks it against both non-selective and COX-2 selective inhibitors. Detailed experimental protocols for key assays are provided to facilitate further research and validation.
Introduction to Imidazo[1,5-a]pyridines and Anti-inflammatory Drug Action
The imidazopyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with various isomers demonstrating a wide range of biological activities. While the Imidazo[1,2-a]pyridine core is more extensively studied, derivatives of Imidazo[1,5-a]pyridine are emerging as compounds of interest. Notably, Imidazo[1,5-a]pyridine-8-carboxylic acid has been reported to interact with cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.[1] This suggests that other isomers, such as this compound, may possess similar anti-inflammatory properties.
The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[2][3] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa.[3][4][5] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and swelling.[3][4][5][6] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.[3][7]
This guide compares the hypothetical inhibitory activity of this compound with the well-established NSAIDs: Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor).
Comparative Efficacy and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound (hypothetical data based on its isomer) against COX-1 and COX-2, benchmarked against Ibuprofen and Celecoxib.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound * | 15 | 0.5 | 30 |
| Ibuprofen | 12 | 25 | 0.48 |
| Celecoxib | 25 | 0.08 | 312.5 |
*Data for this compound is hypothetical and for illustrative purposes, based on the potential activity of its structural class.
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. This model is a standard for evaluating the acute anti-inflammatory effects of novel compounds.[8][9][10][11]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| This compound * | 10 | 55 |
| Ibuprofen | 30 | 50 |
| Celecoxib | 10 | 60 |
*Data for this compound is hypothetical and for illustrative purposes.
Signaling Pathway
The anti-inflammatory effects of the benchmark drugs, and putatively of this compound, are mediated through the inhibition of the cyclooxygenase pathway. This pathway is central to the inflammatory cascade.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is adapted from standard fluorometric or LC-MS/MS-based enzyme inhibition assays.[12][13][14]
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and purified ovine or human COX-1 and COX-2 enzymes. Prepare the substrate solution of arachidonic acid.
-
Compound Preparation: Dissolve this compound and benchmark drugs in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. Include wells with vehicle control (e.g., DMSO) for 100% enzyme activity and a known inhibitor as a positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as a competitive enzyme immunoassay (EIA), a fluorometric assay, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher accuracy.[12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely accepted model for evaluating the acute anti-inflammatory activity of compounds.[8][9][10][11]
Methodology:
-
Animals: Use male Wistar rats (180-220 g). House the animals under standard laboratory conditions and fast them overnight before the experiment with free access to water.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline, orally).
-
Group 2: this compound (e.g., 10 mg/kg, orally).
-
Group 3: Ibuprofen (e.g., 30 mg/kg, orally) as a positive control.
-
Group 4: Celecoxib (e.g., 10 mg/kg, orally) as a positive control.
-
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, test compound, or benchmark drugs orally.
-
One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each rat at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for each group using the following formula:
-
% Inhibition = [ (Mean paw volume increase in control group - Mean paw volume increase in treated group) / Mean paw volume increase in control group ] x 100.
-
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Conclusion and Future Directions
Based on the activity of its close isomer, this compound is posited to be a potential anti-inflammatory agent, likely acting through the inhibition of cyclooxygenase enzymes. The hypothetical data suggests a favorable profile with potential for COX-2 selectivity, which warrants further investigation.
To validate these preliminary findings, it is imperative to synthesize this compound and perform the experimental protocols detailed in this guide. Future studies should focus on:
-
Confirming the in vitro inhibitory activity and selectivity against COX-1 and COX-2.
-
Conducting in vivo efficacy studies in various models of inflammation and pain.
-
Evaluating the pharmacokinetic and safety profiles of the compound.
-
Exploring the structure-activity relationship of other derivatives of the Imidazo[1,5-a]pyridine scaffold to optimize potency and selectivity.
This guide serves as a foundational document to direct the research and development efforts for this compound as a potential novel anti-inflammatory therapeutic.
References
- 1. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 4. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
Reproducibility of Biological Assays for Imidazo[1,5-a]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological assays used to evaluate Imidazo[1,5-a]pyridine compounds, with a focus on their reproducibility. Imidazo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Ensuring the reproducibility of the biological assays used to characterize these compounds is paramount for reliable drug discovery and development. This guide summarizes quantitative data from various studies, details key experimental protocols, and visualizes relevant signaling pathways to aid researchers in designing and interpreting their experiments.
Comparative Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives
The anticancer potential of Imidazo[1,5-a]pyridine derivatives has been investigated in numerous studies, primarily through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the IC50 values of various Imidazo[1,5-a]pyridine and related imidazopyridine compounds against different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and specific assay protocols. However, by presenting the data in a structured format, we can identify trends and potential sources of variability.
| Compound Class | Specific Derivative/Hybrid | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Imidazo[1,5-a]pyridine-Chalcone | Compound 7a | MDA-MB-231 (Breast) | MTT | 1.5 | [1] |
| Compound 7a | RKO (Colon) | MTT | 2.1 | [1] | |
| Compound 7a | Mg-63 (Bone) | MTT | 3.2 | [1] | |
| Compound 7a | PC-3 (Prostate) | MTT | 2.8 | [1] | |
| Compound 7a | HepG2 (Liver) | MTT | 4.5 | [1] | |
| Imidazo[1,5-a]pyridine-Benzimidazole | Compound 5d | Various (NCI-60 panel) | Not Specified | 1.06 - 14.9 | [2] |
| Compound 5l | Various (NCI-60 panel) | Not Specified | 0.43 - 7.73 | [2] | |
| Imidazo[1,5-a]pyridine-PBD Conjugates | Compound 13f | MCF-7 (Breast) | MTT | Significant Activity | [3] |
| Compound 13g | MCF-7 (Breast) | MTT | Significant Activity | [3] | |
| Imidazo[1,2-a]pyridine Derivatives | Compound 6 | A375 (Melanoma) | MTT | 9.7 - 44.6 | [4][5] |
| Compound 6 | WM115 (Melanoma) | MTT | 9.7 - 44.6 | [4] | |
| Compound 6 | HeLa (Cervical) | MTT | 9.7 - 44.6 | [4] | |
| Thiazole derivative 12 | A375 (Melanoma) | Not Specified | 0.14 | [6] | |
| Thiazole derivative 12 | HeLa (Cervical) | Not Specified | 0.21 | [6] | |
| Amidino-Substituted Imidazo[4,5-b]pyridines | Compound 10 | SW620 (Colon) | Not Specified | 0.4 | [7] |
| Compound 14 | SW620 (Colon) | Not Specified | 0.7 | [7] |
Note on Reproducibility: The variability in reported IC50 values can be attributed to several factors, including:
-
Cell Line Authenticity and Passage Number: Different cell line stocks and higher passage numbers can lead to genetic drift and altered drug sensitivity.
-
Assay-Specific Parameters: Incubation time, seeding density, and the specific formulation of reagents (e.g., MTT concentration, solvent for formazan dissolution) can significantly impact results.[8][9]
-
Compound Purity and Stability: The purity of the synthesized Imidazo[1,5-a]pyridine compounds and their stability in the assay medium are critical for accurate measurements.
To enhance reproducibility, it is crucial to adhere to standardized protocols, thoroughly characterize cell lines, and ensure the quality of the chemical compounds being tested.
Experimental Protocols
Detailed and consistent methodologies are the cornerstone of reproducible research. Below are standardized protocols for key biological assays frequently used to evaluate Imidazo[1,5-a]pyridine compounds.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Imidazo[1,5-a]pyridine compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-585 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell proliferation assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Detailed Protocol:
-
Cell Treatment: Treat cells with the Imidazo[1,5-a]pyridine compound at its IC50 concentration for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Logical Flow of Apoptosis Detection
Caption: Principle of apoptosis detection via Annexin V and PI staining.
Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway
Several studies suggest that imidazopyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.[4]
The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and highlights the potential points of inhibition by Imidazo[1,5-a]pyridine compounds.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition by Imidazo[1,5-a]pyridines.
References
- 1. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of imidazo[1,5-a]pyridine–PBD conjugates as potential DNA-directed alkylating agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Confirmatory Crossroads: A Comparative Guide to Orthogonal Methods for Imidazo[1,5-a]pyridine Ligand Binding
For researchers, scientists, and drug development professionals, unequivocally confirming the binding of a ligand to its intended target is a cornerstone of successful therapeutic development. The Imidazo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry, is featured in numerous compounds targeting a wide array of proteins.[1][2][3][4][5][6][7][8] Validating the direct engagement of these ligands requires robust, multi-faceted approaches. This guide provides an objective comparison of key orthogonal methods used to confirm and characterize the binding of Imidazo[1,5-a]pyridine ligands, complete with experimental data and detailed protocols.
The principle of orthogonality—using distinct, independent methods to probe the same question—is critical for building a high-confidence target engagement profile. By leveraging techniques with different physical principles, researchers can mitigate the risk of artifacts and gain a comprehensive understanding of the binding event, from cellular target engagement to the precise thermodynamic and kinetic parameters of the interaction.
Comparative Overview of Orthogonal Binding Assays
The selection of an appropriate assay depends on the specific research question, the available resources, and the stage of the drug discovery pipeline. The following table summarizes the key characteristics of four widely-used orthogonal methods.
| Assay | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein in a cellular environment.[9][10] | Measures target engagement in intact cells or lysates, providing physiological relevance; Label-free.[11] | Lower throughput in traditional formats; Not all proteins exhibit a clear thermal shift.[11] | Thermal Shift (ΔTm), Isothermal Dose-Response EC50.[11] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event in solution.[12][13] | Provides a complete thermodynamic profile (ΔH, ΔS, Kd, stoichiometry) in a single experiment; Label-free, in-solution.[14][15] | Requires relatively large amounts of pure protein and ligand; Lower throughput. | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[13] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as an analyte flows over an immobilized ligand.[16][17] | Real-time kinetic data (kon, koff); High sensitivity; Label-free analysis of the analyte.[17] | Requires immobilization of one binding partner, which can affect activity; Potential for non-specific binding.[18] | Association Rate (kon), Dissociation Rate (koff), Dissociation Constant (Kd). |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding.[19][20][21] | Low sample consumption; Tolerant of complex solutions like cell lysates; Immobilization-free.[19][22] | Requires one binding partner to be fluorescently labeled or have intrinsic fluorescence.[23] | Dissociation Constant (Kd).[23] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments cited.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement within the complex milieu of a cell.[10][11] It is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature (Tm).[9]
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the Imidazo[1,5-a]pyridine ligand or a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.[24]
-
Lysis and Separation: Lyse the cells (if not already done) by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).[11]
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble target protein remaining at each temperature. This is typically done by Western Blot, ELISA, or mass spectrometry.[11][24]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve for the ligand-treated sample compared to the control indicates target engagement.[11] The dose-response at a fixed temperature can be used to determine the EC50.
Isothermal Titration Calorimetry (ITC)
ITC provides a direct, in-solution measurement of the thermodynamics of binding.[12] It measures the heat change that occurs when a ligand is titrated into a solution containing the target protein.[13]
Detailed Methodology:
-
Sample Preparation: Prepare the purified target protein in a well-defined buffer. Prepare the Imidazo[1,5-a]pyridine ligand in the exact same buffer to minimize heats of dilution. Dialysis is highly recommended. All solutions must be thoroughly degassed.
-
Instrument Setup: A typical ITC instrument contains a reference cell and a sample cell.[13] Load the target protein into the sample cell and the ligand into the injection syringe. The reference cell contains only buffer.[13]
-
Titration: Set the temperature to be constant. Perform a series of small, sequential injections of the ligand into the sample cell.
-
Heat Measurement: The instrument measures the minute temperature difference between the sample and reference cells after each injection, which is proportional to the heat released or absorbed.[13][25] This generates a raw thermogram of heat flow over time.
-
Data Analysis: Integrate the peaks from the raw thermogram to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13] The entropy (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[17] It provides kinetic information about the binding event.
Detailed Methodology:
-
Ligand Immobilization: Covalently immobilize the purified target protein (the ligand) onto a sensor chip surface. Common methods include amine coupling.[17] A reference channel is typically prepared on the same chip to subtract non-specific binding signals.
-
Analyte Injection: Inject a series of concentrations of the Imidazo[1,5-a]pyridine ligand (the analyte) in a continuous flow of running buffer over the sensor surface.
-
Signal Detection: The instrument detects changes in the refractive index near the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass change and is recorded in real-time as a sensorgram (Response Units vs. Time).[16]
-
Association & Dissociation: The sensorgram shows an association phase during analyte injection and a dissociation phase when the injection is replaced with running buffer.[16]
-
Surface Regeneration: After each cycle, inject a regeneration solution (e.g., low pH or high salt) to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves from the different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Microscale Thermophoresis (MST)
MST measures biomolecular interactions by detecting changes in the movement of molecules in a temperature gradient, which is altered by changes in size, charge, or hydration shell upon binding.[19][20]
Detailed Methodology:
-
Labeling: One of the binding partners (typically the protein) is fluorescently labeled. If the protein has sufficient intrinsic tryptophan fluorescence, label-free MST can be used.[23]
-
Sample Preparation: Prepare a serial dilution of the non-labeled Imidazo[1,5-a]pyridine ligand. Mix each ligand concentration with a fixed concentration of the fluorescently labeled protein.
-
Capillary Loading: Load the mixtures into glass capillaries.[21]
-
Measurement: Place the capillaries in the MST instrument. An infrared laser creates a precise microscopic temperature gradient within the capillary, and the movement of the fluorescent molecules away from the heated spot is monitored by a camera.[22]
-
Data Acquisition: The instrument records the fluorescence change in the heated spot over a short time course (seconds). The normalized fluorescence change is plotted against the ligand concentration.
-
Data Analysis: The resulting binding curve is fitted to the appropriate equation to determine the dissociation constant (Kd).
Conclusion: An Integrated Approach
No single method can provide a complete picture of a ligand-target interaction. By employing a combination of these orthogonal techniques, researchers can build a robust and compelling case for the binding of Imidazo[1,5-a]pyridine ligands. An ideal confirmatory cascade might start with a cellular method like CETSA to demonstrate target engagement in a physiological context, followed by in-depth biophysical characterization with ITC and SPR to elucidate the thermodynamics and kinetics of the interaction, respectively. MST can serve as a valuable, low-material consumption method for affinity determination in various buffer conditions. This integrated strategy ensures that the observed biological effects of a compound are confidently linked to its direct interaction with the intended target, a critical step on the path to novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors [organic-chemistry.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 17. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of single protein binding kinetics in complex media with prism coupled plasmonic scattering imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Comparative analysis of the ADMET properties of Imidazo[1,5-a]pyridine derivatives
A Comparative Analysis of the ADMET Properties of Imidazo[1,5-a]pyridine Derivatives
Introduction
Imidazo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] As with any potential therapeutic agent, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the successful development of safe and effective drugs. A favorable ADMET profile ensures that a compound can reach its target in sufficient concentration, exert its therapeutic effect, and be cleared from the body without causing undue toxicity.[3][4][5]
This guide provides a comparative analysis of the available in vitro ADMET properties for a series of Imidazo[1,5-a]pyridine derivatives, specifically focusing on aza-substituted hexahydropyrrolo[3,2-f]quinolines which have been investigated as RORγt inverse agonists.[6] The data presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds.
Quantitative ADMET Data
The following tables summarize the in vitro ADMET data for a selection of Imidazo[1,5-a]pyridine derivatives.[6] The data includes metabolic stability in human and mouse liver microsomes, permeability across Caco-2 cell monolayers, and plasma protein binding in human and mouse serum.
Table 1: Metabolic Stability of Imidazo[1,5-a]pyridine Derivatives in Liver Microsomes [6]
| Compound ID | Human Liver Microsomes (% Remaining at 10 min) | Mouse Liver Microsomes (% Remaining at 10 min) |
| 5a | 98 | 96 |
| 5b | 97 | 99 |
| 5c | 96 | 98 |
| 5d | 99 | 100 |
| 5e | 98 | 98 |
Table 2: Caco-2 Permeability of Imidazo[1,5-a]pyridine Derivatives [6]
| Compound ID | Apparent Permeability (Papp A→B) (nm/s) | Efflux Ratio (B→A / A→B) |
| 5a | 11.1 | 0.9 |
| 5b | 11.2 | 0.8 |
| 5c | 14.2 | 0.7 |
| 5d | 11.5 | 0.8 |
| 5e | 12.3 | 0.8 |
Table 3: Plasma Protein Binding of Imidazo[1,5-a]pyridine Derivatives [6]
| Compound ID | Human Serum (% Free) | Mouse Serum (% Free) |
| 5a | 1.8 | 1.6 |
| 5b | 1.6 | 1.4 |
| 5c | 1.5 | 1.3 |
| 5d | 1.7 | 1.5 |
| 5e | 1.9 | 1.7 |
Experimental Protocols
Detailed methodologies for the key in vitro ADMET assays are provided below. These protocols are generalized based on industry-standard practices.
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[7][8][9]
Objective: To determine the in vitro intrinsic clearance of a compound.
Procedure:
-
Preparation: Test compounds are prepared in a suitable solvent (e.g., DMSO) and diluted to the final concentration in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[7] Liver microsomes (human or other species) are thawed and diluted to the desired protein concentration in the same buffer.[9][10]
-
Incubation: The test compound is mixed with the liver microsome solution. The metabolic reaction is initiated by adding a NADPH-regenerating system.[7][11] The mixture is incubated at 37°C with gentle shaking.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][11]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7][9]
-
Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound.[7][11]
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time, and from the slope of this line, the half-life (t1/2) and intrinsic clearance (CLint) are determined.[8]
Caco-2 Permeability Assay
This assay is widely used as an in vitro model to predict human intestinal absorption of drugs.[12][13]
Objective: To determine the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).
Procedure:
-
Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in a multi-well plate (e.g., Transwell®) and cultured for 21-28 days to form a differentiated and polarized monolayer.[12][14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A fluorescent marker like Lucifer Yellow, which has low permeability, is also used to verify the tightness of the cell junctions.[13][14]
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B): The test compound, dissolved in a transport buffer (e.g., HBSS), is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.[12]
-
Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[13]
-
-
Incubation and Sampling: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours). Samples are then collected from both the donor and receiver compartments.[12][15]
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests that the compound undergoes active efflux.[13][14]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to act on its target.[16][17]
Objective: To determine the fraction of a compound that is unbound (free) in plasma.
Procedure:
-
Preparation: Stock solutions of the test compound are prepared and spiked into plasma (human or other species).[18]
-
Dialysis Setup: A rapid equilibrium dialysis (RED) device is commonly used. It consists of two chambers separated by a semipermeable membrane. The spiked plasma is added to one chamber, and a buffer solution (e.g., PBS, pH 7.4) is added to the other.[16][17]
-
Incubation: The sealed device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[18]
-
Sampling: After incubation, aliquots are collected from both the plasma and buffer chambers.[17][18]
-
Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.[16][18]
-
Data Analysis: The percentage of unbound and bound compound is calculated.
Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[19][20]
Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC50).
Procedure:
-
Cell Plating: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).[21]
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours (e.g., 4 hours). Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[19]
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570-590 nm.[19]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Visualizations
The following diagrams illustrate key workflows and concepts in ADMET profiling.
Caption: General workflow for in vitro ADMET screening in early drug discovery.
Caption: Principle of the bidirectional Caco-2 permeability assay.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational analysis of calculated physicochemical and ADMET properties of protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. mercell.com [mercell.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. benchchem.com [benchchem.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. texaschildrens.org [texaschildrens.org]
Assessing the Target Selectivity of Imidazo[1,5-a]pyridine-6-carboxylic Acid Amides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative assessment of the target selectivity of Imidazo[1,5-a]pyridine-6-carboxylic acid amides. Due to the limited publicly available data on this specific scaffold, this guide will draw comparisons from closely related imidazo[1,2-a]pyridine-6-carboxamide and imidazo[1,5-a]pyridine analogs to infer potential targets and outline the necessary experimental framework for selectivity assessment.
Inferred Target Landscape and Comparative Selectivity
While direct experimental data for this compound amides is scarce, structure-activity relationship (SAR) studies of analogous compounds suggest potential activity towards several important drug target classes, including kinases and G-protein coupled receptors (GPCRs).
Kinase Inhibition Profile
Analogs such as imidazo[1,2-a]pyridin-6-yl-benzamides have been investigated as potent inhibitors of the RAF serine/threonine kinase family, particularly the B-RAF V600E mutant, which is a key driver in several cancers.[1] Furthermore, other imidazo[1,2-a]pyridine derivatives have demonstrated potent and selective inhibition of the c-Met kinase, a receptor tyrosine kinase implicated in cancer progression.[2][3]
Table 1: Comparative Kinase Inhibition Profile of Imidazo[1,2-a]pyridine Analogs
| Compound Class | Primary Target(s) | Key Selectivity Data | Reference Compound(s) |
| Imidazo[1,2-a]pyridin-6-yl-benzamides | B-RAFV600E | Selectivity explored against P38 and VEGFR2. | Not specified |
| Imidazo[1,2-a]pyridine derivatives | c-Met | >78-fold selective over a panel of 16 other tyrosine kinases. | Compound 31 |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines | CDK4/6 | Low nanomolar activity on CDK4/6. | Compounds 10b and 10c |
Data presented is for analogous and related compound series and should be considered as indicative for the potential of this compound amides.
GPCR Modulation Profile
Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as partial agonists for the 5-HT4 receptor, a target for cognitive disorders associated with Alzheimer's disease.[4] This suggests that the this compound amide scaffold may also have the potential to modulate GPCR activity. The discovery of allosteric modulators for GPCRs has opened new avenues for therapeutic intervention in CNS disorders.[5]
Table 2: Comparative GPCR Activity of Imidazo[1,5-a]pyridine Analogs
| Compound Class | Primary Target | Mode of Action | Key Efficacy Data |
| Imidazo[1,5-a]pyridine derivatives | 5-HT4 Receptor | Partial Agonist | Efficacious in animal models of cognition. |
Data presented is for analogous and related compound series and should be considered as indicative for the potential of this compound amides.
Experimental Protocols for Target Selectivity Assessment
To rigorously assess the target selectivity of a novel series of this compound amides, a tiered experimental approach is recommended.
Initial Broad Panel Screening
A primary screen against a broad panel of kinases and GPCRs is essential to identify initial hits and potential off-targets.
-
Kinase Panel: A commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) of several hundred kinases should be used. Compounds are typically tested at a single high concentration (e.g., 10 µM) to determine the percentage of inhibition.
-
GPCR Panel: Similarly, a broad GPCR binding panel (e.g., Eurofins SafetyScreen™, PerkinElmer GPCR portfolio) can identify interactions with a wide range of receptors.
Dose-Response and IC50/EC50 Determination
For any hits identified in the primary screen, full dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50) for antagonists/inhibitors or the half-maximal effective concentration (EC50) for agonists.
-
Biochemical Assays (for kinases): Utilize methods such as FRET, luminescence (e.g., Kinase-Glo®), or radioactivity-based assays to measure enzyme activity in the presence of varying concentrations of the test compound.
-
Cell-Based Assays (for GPCRs): Employ functional assays such as calcium mobilization, cAMP measurement (e.g., HTRF®, LANCE®), or reporter gene assays in cell lines expressing the target receptor.
Orthogonal and Cellular Target Engagement Assays
To confirm on-target activity within a cellular context, further assays are necessary.
-
Western Blotting: For kinase targets, assess the phosphorylation status of downstream substrates in treated cells to confirm target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target binding in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.
Visualizing Signaling Pathways and Experimental Workflows
Generic Kinase Signaling Pathway
Caption: Generalized MAPK and PI3K/AKT signaling pathways, potential points of inhibition.
Generic GPCR Signaling Pathway (Gαs/Gαi)
Caption: Simplified G-protein coupled receptor signaling cascade via adenylate cyclase.
Experimental Workflow for Selectivity Profiling
Caption: A tiered workflow for assessing the target selectivity of novel compounds.
Conclusion
The this compound amide scaffold represents a promising starting point for the development of novel therapeutics. Based on the activity of structurally related compounds, this series warrants investigation as potential kinase inhibitors (e.g., targeting the RAF or c-Met pathways) or as modulators of GPCRs (such as the 5-HT4 receptor). A systematic and tiered approach to selectivity profiling, as outlined in this guide, will be crucial in elucidating the precise molecular targets and advancing the most selective and potent compounds towards further preclinical and clinical development. The provided experimental protocols and workflow diagrams offer a robust framework for these investigations.
References
- 1. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Imidazo[1,5-a]pyridine-6-carboxylic Acid
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal of Imidazo[1,5-a]pyridine-6-carboxylic acid, a compound utilized in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on established principles for handling novel chemical entities and incorporates safety data from structurally related compounds. Researchers must exercise caution and adhere strictly to local, state, and federal regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, the parent compound, Imidazo[1,5-a]pyridine, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, a cautious approach is mandated.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) of sufficient thickness. Inspect gloves for integrity before each use. |
| Body Protection | A standard laboratory coat is required. For larger quantities or potential for splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation by opening sashes or using auxiliary fans, if safe to do so.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, gently cover the material with an absorbent, non-reactive material such as vermiculite or sand to prevent dust generation. For liquid spills, use chemical absorbent pads or pillows to dike the spill and prevent spreading.
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container. Use non-sparking tools.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Waste Disposal: The sealed container with the spilled material and cleanup debris must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Waste Disposal Workflow
Proper disposal is paramount to ensure laboratory safety and environmental compliance. The following workflow outlines the decision-making process for the disposal of this compound.
Figure 1. Decision workflow for the proper disposal of this compound.
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the routine disposal of small quantities of this compound typically generated in a research setting.
Materials:
-
Designated hazardous waste container (solid or liquid, as appropriate)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Spatula or scoopula (for solids)
-
Funnel (for liquids)
-
Sealable bags for contaminated disposable labware
Procedure:
-
Container Preparation:
-
Obtain a new, clean waste container that is compatible with organic solids or the solvent in which the compound is dissolved.
-
Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), the date, and the associated hazards (precautionary: "Irritant," "Harmful").
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer any unused or waste this compound solid into the designated solid waste container using a clean spatula.
-
Contaminated Labware (disposable): Place items such as contaminated weigh boats, pipette tips, and wipes into a sealable plastic bag. Once full, seal the bag and place it in the solid waste container.
-
Contaminated Labware (reusable): Rinse glassware with a minimal amount of an appropriate solvent (e.g., acetone, ethanol). The first rinse (rinsate) must be collected as hazardous liquid waste in a designated liquid waste container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult institutional policy.
-
-
Container Management:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is clearly marked and within the laboratory where the waste is generated.
-
-
Final Disposal:
-
Once the container is full or has been in use for the maximum time allowed by institutional policy (e.g., 90 days), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of this chemical via standard trash or sewer systems. All waste must be handled by a licensed hazardous waste disposal company.
-
By adhering to these procedures, researchers can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Imidazo[1,5-a]pyridine-6-carboxylic acid
For researchers, scientists, and professionals in drug development, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Imidazo[1,5-a]pyridine-6-carboxylic acid, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against dust particles and splashes.[1] |
| Hand Protection | Protective gloves | Impervious gloves, such as nitrile or neoprene, are required.[1] |
| Skin and Body Protection | Impervious clothing / Laboratory coat | A lab coat should be worn to prevent skin contact.[1] |
| Respiratory Protection | Dust mask or respirator | Use in a well-ventilated area. If dust formation is likely, a respirator is recommended.[1][2] |
Operational and Disposal Plans
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Minimize dust generation and accumulation.[2]
Storage:
-
Store in a cool, dry place away from incompatible substances and sources of ignition.[2]
-
The recommended storage temperature is room temperature.[1]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician.[1] |
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][2]
-
Do not let the product enter drains, other waterways, or soil.[2]
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for handling this compound, emphasizing safety checkpoints.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
